HIV-1 inhibitor-62
Description
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Properties
Molecular Formula |
C45H71CuN11O6 |
|---|---|
Molecular Weight |
925.7 g/mol |
IUPAC Name |
copper 4,10-diaza-1,7-diazanidacyclotridec-5-ylmethyl 6-[[6,13-bis[3-(dimethylamino)propyl]-9-[3-(dimethylamino)propylimino]-5-hydroxy-7,12,14-trioxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4,8(16),10-pentaen-2-yl]amino]hexanoate |
InChI |
InChI=1S/C45H71N11O6.Cu/c1-52(2)23-11-18-51-36-29-34-38-39-33(42(58)56(45(61)41(36)39)27-13-25-54(5)6)28-35(40(38)44(60)55(43(34)59)26-12-24-53(3)4)50-17-9-7-8-14-37(57)62-31-32-30-48-20-19-46-15-10-16-47-21-22-49-32;/h28-29,32,46,49-50,58H,7-27,30-31H2,1-6H3;/q-2;+2 |
InChI Key |
BGKGMHCVHZTYPL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN=C1C=C2C3=C(C(=CC4=C(N(C(=O)C1=C43)CCCN(C)C)O)NCCCCCC(=O)OCC5C[N-]CCNCCC[N-]CCN5)C(=O)N(C2=O)CCCN(C)C.[Cu+2] |
Origin of Product |
United States |
Foundational & Exploratory
HIV-1 Inhibitor-62: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the mechanism of action of HIV-1 inhibitor-62, identified as the chloroxoquinolinic ribonucleoside 6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl)-quinoline-3-carboxylic acid. This inhibitor has demonstrated potent activity against Human Immunodeficiency Virus Type 1 (HIV-1) by specifically targeting the viral enzyme reverse transcriptase (RT). This guide will delve into its core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant pathways and workflows.
Core Mechanism of Action: Targeting HIV-1 Reverse Transcriptase
This compound exerts its antiviral effect by inhibiting an early and critical stage of the HIV-1 replication cycle: reverse transcription.[1][2] This process, catalyzed by the viral enzyme reverse transcriptase (RT), is responsible for converting the viral RNA genome into double-stranded DNA, a necessary step for the integration of the viral genetic material into the host cell's genome.
The inhibitor has been shown to directly target the HIV-1 reverse transcriptase enzyme.[1][2][3] Kinetic studies have revealed that it inhibits the RNA-dependent DNA polymerase (RDDP) activity of RT.[3] The mode of inhibition is described as uncompetitive with respect to the incoming deoxynucleotide triphosphate (dNTP) and noncompetitive with respect to the template/primer complex.[3] This suggests that the inhibitor has a higher affinity for the ternary complex formed by the RT enzyme, the template/primer, and the dNTP.[3]
Molecular modeling studies indicate that this compound binds to the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of the RT enzyme.[3] However, it establishes unique interactions within this pocket that differ from those of conventional NNRTIs. A notable interaction is a hydrogen bond formed between the 2'-hydroxyl group of the inhibitor's ribose moiety and the amino acid residue Tyr675 in the B chain of the reverse transcriptase.[3] This distinct binding mode may contribute to its favorable cross-resistance profile against HIV-1 strains with known NNRTI resistance mutations.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| EC50 | 1.5 ± 0.5 µM | Peripheral Blood Mononuclear Cells (PBMCs) | [1][2][4] |
| EC50 | 4.98 ± 0.9 µM | Macrophages (HIV-1BA-L strain) | [1][2][4] |
| Ki (RT inhibition) | 0.5 ± 0.04 µM | Kinetic assays with HIV-1 RT | [1][2][4] |
| Selective Index | 1134 | PBMCs | [1][2][4] |
Table 1: In Vitro Antiviral Activity and Potency of this compound
| Drug Combination | Effect | Reference |
| AZT (NRTI) | Additive | [1][2][4] |
| Nevirapine (NNRTI) | Additive | [1][2][4] |
| Atazanavir (Protease Inhibitor) | Synergistic | [1][2][4] |
Table 2: Combination Antiviral Effects with Other Antiretroviral Agents
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.
Anti-HIV-1 Activity in Primary Cells
-
Objective: To determine the 50% effective concentration (EC50) of the inhibitor in primary human cells.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA).
-
The stimulated cells are infected with HIV-1.
-
Following infection, the cells are cultured in the presence of serial dilutions of this compound.
-
After a defined incubation period (e.g., 7 days), the level of viral replication is quantified by measuring the p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
The EC50 value is calculated as the concentration of the inhibitor that reduces p24 antigen production by 50% compared to the untreated control.
-
Reverse Transcriptase Inhibition Assay
-
Objective: To determine the inhibitory constant (Ki) of the inhibitor against the HIV-1 reverse transcriptase enzyme.
-
Methodology:
-
A cell-free enzymatic assay is performed using recombinant HIV-1 reverse transcriptase.
-
The assay mixture contains a template/primer (e.g., poly(rA)/oligo(dT)), dNTPs (including a labeled dNTP for detection), and varying concentrations of this compound.
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C.
-
The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP.
-
Kinetic parameters (Km and Vmax) are determined in the presence and absence of the inhibitor to elucidate the mode of inhibition and calculate the Ki value.
-
Viral DNA Synthesis Assay
-
Objective: To confirm that the inhibitor targets an early event in the HIV-1 replication cycle.
-
Methodology:
-
PBMCs are infected with HIV-1 in the presence or absence of this compound.
-
At various time points post-infection, total cellular DNA is extracted.
-
The amount of newly synthesized viral DNA is quantified using a real-time polymerase chain reaction (qPCR) targeting a specific region of the HIV-1 genome (e.g., the gag gene).
-
A reduction in the level of viral DNA in the presence of the inhibitor indicates that it acts at or before the reverse transcription step.
-
Visualizations
HIV-1 Replication Cycle and the Target of Inhibitor-62
Caption: The HIV-1 replication cycle, highlighting the inhibition of reverse transcription by this compound.
Simplified Workflow for Determining EC50
Caption: A streamlined workflow for determining the in vitro antiviral efficacy (EC50) of this compound.
Mechanism of Reverse Transcriptase Inhibition
Caption: The uncompetitive mechanism of this compound, which preferentially binds to the ternary RT-template/primer-dNTP complex.
References
- 1. The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of HIV-1 enzyme reverse transcriptase inhibition by the compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid through kinetic and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Navigating the Ambiguity of "HIV-1 Inhibitor-62": A Technical Overview of Multiple Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals.
The designation "HIV-1 inhibitor-62" is not a unique identifier and has been assigned to several distinct chemical entities across various research endeavors targeting different stages of the HIV-1 lifecycle. This guide provides a detailed technical overview of the known compounds referred to as "compound 62," summarizing their identified targets, available quantitative data, and the experimental methodologies likely employed in their characterization.
HIV-1 Protease Inhibitor: Compound 62 (Benzoxazolidinone Derivative)
One of the most potent compounds designated as "62" is a novel HIV-1 protease inhibitor featuring a fused-ring benzoxazolidinone ligand. This compound has demonstrated significant potency against the viral protease, a critical enzyme for the maturation of infectious virions.
Target Identification
The primary target of this "compound 62" is the HIV-1 Protease . This was likely determined through a combination of enzymatic assays and structural biology studies. The research focused on designing inhibitors that can form robust interactions within the protease active site, particularly by exploring the hydrogen-bonding capacity in the P2' region.
Quantitative Data Summary
| Compound ID | Target | IC50 | EC50 | Reference |
| Compound 62 | HIV-1 Protease | 5 nM | 0.8 µM | [1][2] |
Probable Experimental Protocols
-
Enzymatic Assays: The inhibitory activity (IC50) was likely determined using a purified recombinant HIV-1 protease and a fluorogenic substrate. The assay would measure the reduction in substrate cleavage in the presence of varying concentrations of the inhibitor.
-
Cell-based Antiviral Assays: The effective concentration (EC50) would have been determined in cell culture models of HIV-1 infection, such as MT-4 or CEM-SS cells, infected with laboratory-adapted or clinical isolates of HIV-1. Viral replication would be monitored by measuring markers like p24 antigen levels or reverse transcriptase activity in the culture supernatant.
-
X-ray Crystallography: To understand the binding mode and guide further optimization, co-crystallization of the inhibitor with HIV-1 protease would have been performed to elucidate the three-dimensional structure of the complex.
Logical Relationship of Protease Inhibition
References
In Vitro Antiviral Activity of HIV-1 Inhibitor-62 and Related Quinoxaline Compounds: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, detailed in vitro antiviral activity data, specific experimental protocols, and the mechanism of action for the compound marketed as "HIV-1 inhibitor-62" (also known as compound 6; catalog number HY-163161) are not publicly available in peer-reviewed scientific literature. This guide provides a comprehensive overview of the methodologies used to assess the in vitro anti-HIV-1 activity of quinoxaline derivatives, a class to which this compound belongs, and includes representative data from published studies on related compounds to illustrate the potential activity profile.
Introduction to Quinoxaline Derivatives as HIV-1 Inhibitors
Quinoxaline derivatives are a significant class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities.[1] In the context of HIV-1, numerous quinoxaline-containing molecules have been synthesized and evaluated for their potential to inhibit viral replication.[2][3] A primary mechanism of action for many of these compounds is the inhibition of the viral enzyme reverse transcriptase (RT), a critical component of the HIV-1 life cycle.[4][5] These compounds typically act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the RT enzyme and disrupting its catalytic activity.[6] This guide outlines the standard in vitro assays and presents illustrative data for this promising class of antiviral agents.
Quantitative In Vitro Antiviral Activity of Representative Quinoxaline Derivatives
While specific data for "this compound" is unavailable, the following tables summarize the in vitro antiviral activity and cytotoxicity of other quinoxaline derivatives reported in the scientific literature. This data is provided to give researchers a frame of reference for the potential efficacy and safety profile of this compound class.
Table 1: Anti-HIV-1 Activity of Quinoxaline Derivatives in Cell Culture
| Compound | HIV-1 Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| S-2720 | IIIB | MT-4 | 0.0018 | >100 | >55,555 | [5] |
| Compound 7d | IIIB | VERO | 1.21 | >125 | >103 | [3] |
| Compound 7e | IIIB | VERO | 1.89 | >125 | >66 | [3] |
| Compound 12 | IIIB | MT-2 | 0.013 | 12.5 | 961.5 | [7] |
| Compound 3 | IIIB | MT-2 | 0.042 | 11.8 | 280.9 | [7] |
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of the host cells by 50%. SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.
Table 2: Inhibition of HIV-1 Reverse Transcriptase by Quinoxaline Derivatives
| Compound | IC₅₀ (µM) | Target | Reference |
| S-2720 | 0.04 | Recombinant HIV-1 RT | [5] |
| Compound 12 | 1.1 | Recombinant HIV-1 RT | [7] |
| Compound 3 | 2.5 | Recombinant HIV-1 RT | [7] |
IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that inhibits the activity of the target enzyme by 50%.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of in vitro anti-HIV-1 activity.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that is toxic to the host cells.
-
Cell Plating: Seed human T-lymphocyte cells (e.g., MT-4, C8166) or other susceptible cell lines (e.g., VERO) into a 96-well microtiter plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each concentration to the appropriate wells in triplicate. Include wells with cells only (untreated control) and medium only (background control).
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ atmosphere, corresponding to the duration of the antiviral assay.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Formazan Solubilization: Incubate for 4 hours at 37°C. After incubation, add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC₅₀ is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
HIV-1 Replication Inhibition Assay (p24 Antigen ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures as a measure of viral replication.
-
Cell Infection: Plate host cells (e.g., MT-4) at 5 x 10⁴ cells/well in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Virus Addition: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI). Include uninfected cells and infected, untreated cells as controls.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 4-5 days.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen Capture Assay kit, following the manufacturer's instructions.[8][9] This typically involves:
-
Lysing the virus in the supernatant with a disruption buffer.
-
Adding the lysed samples to microplate wells coated with anti-p24 monoclonal antibodies.
-
Incubating to allow p24 to bind to the capture antibodies.
-
Washing the wells to remove unbound material.
-
Adding a peroxidase-conjugated anti-p24 detection antibody and incubating.
-
Washing again and adding a substrate solution (e.g., TMB).
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve using the provided p24 antigen standards. Calculate the concentration of p24 in each sample. Determine the percentage of inhibition for each compound concentration relative to the infected, untreated control. The EC₅₀ is calculated from the dose-response curve.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a biochemical assay to determine the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing a reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂), a poly(rA)-oligo(dT) template-primer, and digoxigenin-labeled and biotin-labeled nucleotides.
-
Compound and Enzyme Addition: Add various concentrations of the test compound to the wells. Initiate the reaction by adding a known amount of recombinant HIV-1 RT (e.g., 25 nM).[10] Include controls with no enzyme and no inhibitor.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes) to allow for DNA synthesis.
-
Reaction Termination: Stop the reaction by adding EDTA.
-
Detection (ELISA-based):
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotin-labeled cDNA to bind.
-
Wash the wells.
-
Add an anti-digoxigenin antibody conjugated to peroxidase and incubate.
-
Wash the wells and add a colorimetric substrate.
-
Stop the reaction and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control. The IC₅₀ is determined from the dose-response curve.
Visualizations: Workflows and Mechanisms
Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the in vitro evaluation of a potential anti-HIV-1 compound.
References
- 1. Antiviral drug discovery - Part 2: From candidates to investigational drugs - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-HIV activity of novel quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of a novel quinoxaline derivative against human immunodeficiency virus type 1 reverse transcriptase and viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of a novel quinoxaline derivative against human immunodeficiency virus type 1 reverse transcriptase and viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. ablinc.com [ablinc.com]
- 9. hanc.info [hanc.info]
- 10. pubcompare.ai [pubcompare.ai]
A Technical Guide to Preliminary Cytotoxicity Assessment of a Novel HIV-1 Protease Inhibitor: "Inhibitor-62"
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "HIV-1 inhibitor-62" is a hypothetical compound designation used for illustrative purposes within this technical guide. The data and specific protocols presented are representative examples based on established methodologies for the evaluation of HIV-1 protease inhibitors.
Introduction
The development of novel antiretroviral agents is crucial in the ongoing effort to manage HIV-1 infection and combat the emergence of drug-resistant viral strains.[1][2] Protease inhibitors (PIs) are a class of antiretroviral drugs that play a critical role in HIV-1 therapy by preventing the cleavage of viral polyproteins, which is an essential step for the production of mature, infectious virions.[1][3][4][5] This guide outlines the preliminary cytotoxicity assessment of a novel, hypothetical HIV-1 protease inhibitor, designated "Inhibitor-62". The primary objective of these initial assays is to determine the concentration range at which the compound exhibits cytotoxic effects on host cells, thereby establishing a therapeutic window for further antiviral efficacy studies.
The following sections detail the experimental protocols for common cytotoxicity assays, present sample quantitative data in a structured format, and provide visualizations of the experimental workflow and the targeted signaling pathway.
Experimental Protocols
Detailed methodologies for the key cytotoxicity experiments are provided below. These protocols are based on standard practices for in vitro cytotoxicity testing of potential anti-HIV drugs.[3][6][7]
Cell Lines and Culture
-
Cell Line: Human T-lymphocytic MT-4 cells, which are highly susceptible to HIV-1 infection and are commonly used for both cytotoxicity and antiviral assays.[7]
-
Culture Medium: RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 50 U/mL of penicillin, and 50 µg/mL of streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][7]
-
Cell Seeding: MT-4 cells are seeded into a 96-well flat-bottomed microtiter plate at a density of 1 × 10^5 cells/mL in 100 µL of culture medium per well.
-
Compound Preparation: "Inhibitor-62" is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations.
-
Treatment: 100 µL of the diluted compound is added to the wells in triplicate. Control wells receive medium with the corresponding concentration of DMSO without the inhibitor.
-
Incubation: The plate is incubated for 72 hours at 37°C and 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from a dose-response curve.[7]
Quantitative Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the preliminary cytotoxicity assays of "Inhibitor-62".
| Cell Line | Assay | Incubation Time (hours) | CC50 (µM) | Maximum Non-Toxic Concentration (MNTC) (µM) |
| MT-4 | MTT Assay | 72 | 45.9 | 20.6 |
| CEM-SS | XTT Assay | 72 | 52.3 | 25.1 |
| HFL1 | MTT Assay | 144 | 68.1 | 30.5 |
Table 1: Summary of Cytotoxicity Data for "Inhibitor-62".
Visualizations
The following diagrams, created using the DOT language, illustrate key processes and workflows.
Caption: Workflow for the MTT-based cytotoxicity assay of "Inhibitor-62".
Caption: Signaling pathway illustrating the mechanism of action for an HIV-1 protease inhibitor.
Conclusion
The preliminary cytotoxicity assessment of the hypothetical "Inhibitor-62" demonstrates a method for establishing its safety profile in relevant cell lines. The CC50 values obtained from these assays are critical for designing subsequent experiments to evaluate the antiviral efficacy of the compound. A favorable therapeutic index, indicated by a high CC50 value and a low effective concentration (EC50) for viral inhibition, would warrant further development of "Inhibitor-62" as a potential antiretroviral agent. The methodologies and visualizations provided in this guide serve as a foundational framework for the systematic evaluation of novel HIV-1 inhibitors.
References
- 1. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity Testing of Potentially Active Anti-HIV Drugs with Cultured Cells [agris.fao.org]
- 7. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Action HIV-1 Inhibitor-62: A Technical Overview of its Interaction with Viral and Host Factors
For Immediate Release
This technical guide provides an in-depth analysis of HIV-1 inhibitor-62, a novel naphthalene diimide–tetraazacycloalkane conjugate with a dual mechanism of action against the human immunodeficiency virus type 1 (HIV-1). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiretroviral therapy.
This compound, identified as the copper-coordinated metal-organic complex (MOC) compound 6 in the foundational study by Nadai et al., represents a promising multi-target therapeutic strategy.[1][2] It uniquely combines the properties of a G-quadruplex (G4) stabilizing agent with a CXCR4 coreceptor antagonist, thereby inhibiting two critical and distinct stages of the HIV-1 lifecycle.[1][3]
Interaction with Viral and Cellular Proteins
The innovative design of this compound allows it to engage with both viral genetic structures and host cell surface proteins. Its dual functionality is conferred by two key moieties:
-
Naphthalene Diimide (NDI) Moiety: This component targets and stabilizes G-quadruplex structures within the Long Terminal Repeat (LTR) promoter region of the integrated HIV-1 provirus.[1][3] The stabilization of these non-canonical nucleic acid structures acts as a transcriptional silencer, effectively inhibiting the expression of viral genes.[4]
-
Tetraazacycloalkane Moiety: This portion of the molecule mimics the action of AMD3100, a known CXCR4 antagonist.[1][3] By binding to the CXCR4 coreceptor on the surface of host cells, it blocks the entry of CXCR4-tropic (X4) strains of HIV-1.[1][3]
This dual-action mechanism is a significant advancement, as it has the potential to streamline treatment regimens and combat the emergence of drug resistance.[1][3]
Quantitative Data Summary
The antiviral efficacy and cytotoxic profile of this compound (Cu(II)-MOC 6) and its related compounds have been quantified through a series of in vitro assays. The key findings are summarized in the tables below.
Table 1: Antiviral Activity of NDI–Tetraazacycloalkane Conjugates against HIV-1
| Compound | HIV-1 Strain | Incubation Time (h) | IC50 (µM) |
| This compound (Cu(II)-MOC 6) | NL4-3 (X4-tropic) | 24 | 0.08 ± 0.02 |
| NL4-3 (X4-tropic) | 48 | 0.17 ± 0.05 | |
| AD8 (R5-tropic) | 24 | > 25 | |
| AD8 (R5-tropic) | 48 | > 25 | |
| Metal-free conjugate 5 | NL4-3 (X4-tropic) | 24 | 0.95 ± 0.25 |
| NL4-3 (X4-tropic) | 48 | 0.85 ± 0.15 | |
| Zn(II)-MOC 7 | NL4-3 (X4-tropic) | 24 | 0.15 ± 0.04 |
| NL4-3 (X4-tropic) | 48 | 0.29 ± 0.08 |
Data sourced from Nadai et al., 2024.[5]
Table 2: Cytotoxicity of NDI–Tetraazacycloalkane Conjugates
| Compound | Cell Line | Incubation Time (h) | CC50 (µM) | Selectivity Index (SI) vs. NL4-3 (24h) |
| This compound (Cu(II)-MOC 6) | TZM-bl | 24 | > 25 | > 312.5 |
| TZM-bl | 48 | 17.5 ± 2.5 | 102.9 | |
| Metal-free conjugate 5 | TZM-bl | 24 | > 25 | > 26.3 |
| TZM-bl | 48 | > 25 | > 29.4 | |
| Zn(II)-MOC 7 | TZM-bl | 24 | > 25 | > 166.7 |
| TZM-bl | 48 | 20.0 ± 3.0 | 69.0 |
Data sourced from Nadai et al., 2024.[5]
Table 3: G-Quadruplex Binding Affinity
| Compound | G-Quadruplex Target | ΔTm (°C) |
| This compound (Cu(II)-MOC 6) | LTR-III | 17.5 |
| LTR-IV | 15.0 | |
| Metal-free conjugate 5 | LTR-III | 12.5 |
| LTR-IV | 10.0 | |
| Zn(II)-MOC 7 | LTR-III | 15.0 |
| LTR-IV | 12.5 |
ΔTm represents the change in melting temperature, indicating the degree of stabilization of the G-quadruplex structure upon compound binding. Data from FRET-melting assays in Nadai et al., 2024.[6]
Signaling Pathways and Experimental Workflows
The dual mechanism of action of this compound can be visualized through the following diagrams, which illustrate its points of intervention in the HIV-1 lifecycle.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used in the characterization of this compound.
Antiviral Activity Assay
-
Cell Line: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain an HIV-1 LTR-driven luciferase reporter gene, are used.
-
Cell Seeding: Cells are seeded in 96-well plates and incubated overnight.
-
Infection and Treatment: Cells are infected with either X4-tropic (NL4-3) or R5-tropic (AD8) HIV-1 strains. Concurrently, serial dilutions of this compound (from 0.097 to 25 µM) are added.
-
Incubation: The treated and infected cells are incubated for 24 or 48 hours.
-
Quantification: Antiviral activity is measured by quantifying the luciferase signal using a reporter gene assay system. The 50% inhibitory concentration (IC50) is calculated by comparing the signal from treated cells to that of untreated, infected cells.[5]
Cytotoxicity Assay (MTT)
-
Cell Seeding: TZM-bl cells are seeded in 96-well plates and treated with the same concentrations of this compound as in the antiviral assay.
-
Incubation: Cells are incubated for 24 and 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO or a detergent solution).
-
Measurement: The absorbance is read on a microplate reader. The 50% cytotoxic concentration (CC50) is determined by comparing the viability of treated cells to untreated control cells.[5]
FRET-Melting Assay for G-Quadruplex Binding
-
Oligonucleotides: Fluorescently labeled oligonucleotides corresponding to the G-quadruplex forming sequences in the HIV-1 LTR (e.g., LTR-III, LTR-IV) are used.
-
Assay Conditions: The labeled oligonucleotide (0.25 µM) is prepared in a buffer containing 100 mM KCl.
-
Compound Addition: this compound is added at a concentration of 0.5 µM.
-
Thermal Denaturation: The fluorescence of the sample is monitored as the temperature is gradually increased from 20 to 95 °C. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded.
-
Analysis: The change in melting temperature (ΔTm) in the presence of the compound compared to the oligonucleotide alone is calculated. A positive ΔTm indicates stabilization of the G-quadruplex structure.[6]
LTR Promoter Activity Assay
-
Plasmids: Luciferase reporter plasmids containing either the wild-type (wt) HIV-1 LTR or a mutant LTR incapable of forming G-quadruplexes are used.
-
Transfection: HEK 293T cells are transiently transfected with the reporter plasmids.
-
Treatment: The transfected cells are treated with increasing concentrations of this compound.
-
Analysis: After a set incubation period, the cells are lysed, and the luciferase activity is measured. A reduction in luciferase signal in cells with the wt LTR plasmid, but not the mutant, indicates that the inhibitor's effect is mediated through the LTR G-quadruplexes.[5]
References
- 1. Naphthalene Diimide–Tetraazacycloalkane Conjugates Are G-Quadruplex-Based HIV-1 Inhibitors with a Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthalene Diimide-Tetraazacycloalkane Conjugates Are G-Quadruplex-Based HIV-1 Inhibitors with a Dual Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A dynamic G-quadruplex region regulates the HIV-1 long terminal repeat promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iris.cnr.it [iris.cnr.it]
An In-depth Technical Guide on the Core Structural Analogs and Derivatives of HIV-1 Integrase Inhibitors
Disclaimer: A search of publicly available scientific literature did not identify a specific compound designated as "HIV-1 inhibitor-62." Therefore, this guide utilizes the well-characterized, second-generation HIV-1 integrase strand transfer inhibitor (INSTI), Dolutegravir (DTG) , as a representative molecule. The principles, experimental protocols, and data presentation formats detailed herein are broadly applicable to the study of other HIV-1 inhibitors and their analogs.
Introduction to Dolutegravir and its Mechanism of Action
Dolutegravir is a potent antiretroviral agent that targets the HIV-1 integrase (IN) enzyme.[1][2] Integrase is essential for the replication of HIV-1, as it catalyzes the insertion of the viral DNA into the host cell's genome, a critical step known as strand transfer.[3] Dolutegravir binds to the active site of the integrase-viral DNA complex (intasome), chelating two essential magnesium ions and blocking the strand transfer process.[4][5] This action effectively halts the viral replication cycle.[3]
Dolutegravir's structure features three key components: a tricyclic metal-chelating core, a flexible linker, and a difluorobenzyl group.[5] Modifications to these regions have been extensively explored to understand structure-activity relationships (SAR) and to develop new derivatives with improved potency, resistance profiles, or other pharmacological properties.[6][7] Compared to first-generation INSTIs like Raltegravir and Elvitegravir, Dolutegravir exhibits a higher genetic barrier to resistance and maintains activity against many viral strains that are resistant to other INSTIs.[7][8][9]
Structural Analogs and Derivatives of Dolutegravir
The development of Dolutegravir analogs has primarily focused on modifying the core structure to enhance interactions within the integrase active site or to alter physicochemical properties. A notable strategy involves the introduction of 1,2,3-triazole moieties via click chemistry.[6][10] This approach allows for the synthesis of a diverse library of compounds with various substituents.
While much of the recent research on Dolutegravir derivatives has explored their potential as anti-tumor[6][10][11] and anti-inflammatory agents[12], the synthetic strategies and resulting chemical diversity provide a valuable framework for designing novel anti-HIV agents. The core principle is to attach different functional groups to the Dolutegravir scaffold to probe for new interactions with the target enzyme.
Quantitative Data on Dolutegravir and Resistant Variants
The potency of Dolutegravir and its analogs is typically quantified by measuring their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based antiviral assays.[13] Dolutegravir demonstrates high potency against wild-type HIV-1.[13] A key advantage of Dolutegravir is its retained activity against viral strains with mutations that confer resistance to first-generation INSTIs.[8][9]
Table 1: In Vitro Activity of Dolutegravir against Wild-Type and Raltegravir-Resistant HIV-1 Variants
| HIV-1 IN Genotype | Dolutegravir IC50 (nM) | Fold Change vs. WT | Raltegravir IC50 (nM) | Fold Change vs. WT | Reference |
| Wild-Type (WT) | 33 | 1.0 | 26 | 1.0 | [8] |
| Y143R | - | <2 | ~338 | ~13 | [8] |
| N155H | - | <2 | ~156 | ~6 | [8] |
| G140S/Q148H | ~185 | 5.6 | >7280 | >280 | [8] |
Table 2: Cell-Based Antiviral Activity of Dolutegravir
| HIV-1 Strain | Dolutegravir EC50 (nM) | Fold Change vs. WT | Raltegravir EC50 (nM) | Fold Change vs. WT | Reference |
| Wild-Type (WT) | 1.6 | 1.0 | 4 | 1.0 | [8] |
| Y143R | <6.4 | <4 | 200 | 50 | [8] |
| N155H | <6.4 | <4 | 120 | 30 | [8] |
| G140S/Q148H | <6.4 | <4 | >1600 | >400 | [8] |
Note: Fold Change is the ratio of the IC50 or EC50 of the mutant to the wild-type. Values represent the decrease in susceptibility.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the evaluation of HIV-1 inhibitors. Below are methodologies for key assays.
This assay measures the ability of a compound to inhibit the catalytic strand transfer step performed by the purified HIV-1 integrase enzyme.[3]
Methodology:
-
Reagents and Materials:
-
Purified, recombinant HIV-1 integrase.
-
Oligonucleotide substrates mimicking the processed viral DNA ends (donor DNA), often labeled with a radioactive isotope (e.g., ³²P) or a fluorescent tag.
-
Target DNA substrate.
-
Assay buffer containing divalent cations (e.g., Mg²⁺ or Mn²⁺), DTT, and a suitable salt concentration.
-
Test compounds dissolved in DMSO.
-
Quench solution (e.g., EDTA).
-
Polyacrylamide gel electrophoresis (PAGE) apparatus.
-
Phosphorimager or fluorescence scanner.
-
-
Procedure:
-
The test compound is serially diluted and pre-incubated with the HIV-1 integrase enzyme in the assay buffer.
-
The labeled donor DNA is added to the mixture, allowing the formation of the enzyme-substrate complex.
-
The strand transfer reaction is initiated by the addition of the target DNA.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C.
-
The reaction is terminated by adding the quench solution.
-
The reaction products are separated from the unreacted substrate by denaturing PAGE.
-
The gel is imaged, and the amount of strand transfer product is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[8]
-
This assay measures the inhibitory effect of a compound on a single round of viral replication in a cellular context.[8] It often utilizes reporter viruses where a gene like luciferase replaces the viral envelope gene, rendering the virus incapable of spreading infection.
Methodology:
-
Reagents and Materials:
-
HEK293T cells or a similar cell line for virus production.
-
Target cells (e.g., MT-4 cells, TZM-bl cells) that are susceptible to HIV-1 infection.
-
HIV-1 vector plasmid (e.g., encoding luciferase) and a VSV-G envelope plasmid.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Virus Production: HEK293T cells are co-transfected with the HIV-1 vector plasmid and the VSV-G envelope plasmid to produce pseudotyped viral particles. The supernatant containing the virus is harvested 48-72 hours post-transfection.
-
Infection: Target cells are seeded in 96-well plates. The cells are pre-incubated with serial dilutions of the test compound for a short period.
-
A standardized amount of the virus stock is then added to the wells.
-
The plates are incubated for 48-72 hours to allow for infection, reverse transcription, integration, and reporter gene expression.
-
Measurement: The cell culture medium is removed, and the cells are lysed. The luciferase assay reagent is added, and the luminescence is measured using a luminometer.
-
EC50 values are determined by plotting the percentage of viral inhibition (relative to untreated control cells) against the compound concentration.[14]
-
Visualizations: Pathways and Workflows
Visual diagrams are essential for understanding complex biological processes and experimental designs.
References
- 1. Frontiers | Design, synthesis and antitumour activity evaluation of novel dolutegravir derivatives [frontiersin.org]
- 2. Synthesis and antitumor activity of dolutegravir derivatives bearing 1,2,3-triazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and antitumour activity evaluation of novel dolutegravir derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and functional analyses of the second-generation integrase strand transfer inhibitor dolutegravir (S/GSK1349572) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and antitumour activity evaluation of novel dolutegravir derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
An In-Depth Technical Guide to the Patent Landscape and Novelty of HIV-1 Inhibitors: A Case Study on Doravirine
Disclaimer: Initial searches for "HIV-1 inhibitor-62" did not yield a publicly recognized chemical entity. It may be an internal compound designation not yet disclosed in public literature. Therefore, this guide uses Doravirine , a well-documented, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), as a representative example to illustrate the principles of patent landscape analysis and novelty assessment for a novel HIV-1 inhibitor.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive analysis of the patent landscape and scientific novelty surrounding Doravirine, a potent HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI). Doravirine serves as an exemplary case study for understanding the intellectual property and scientific strategy involved in the development of new antiretroviral agents. This document outlines the core patents protecting Doravirine's composition of matter, formulations, and methods of use. It further delves into the key experiments that established its unique profile of high potency against wild-type and common NNRTI-resistant HIV-1 strains, a favorable pharmacokinetic profile, and a distinct resistance profile. Detailed experimental protocols and visual diagrams of relevant biological pathways and experimental workflows are provided to offer a practical resource for researchers in the field. The continuous need for new HIV treatments, particularly those with improved resistance profiles and better tolerability, drives the innovation in this therapeutic area.[1]
Introduction to Doravirine and its Mechanism of Action
Doravirine is a pyridinone non-nucleoside reverse transcriptase inhibitor. Like other NNRTIs, it is a critical component of highly active antiretroviral therapy (HAART). The development of effective NNRTIs has evolved from trial-and-error to more sophisticated, structure-based design strategies.[1]
Mechanism of Action: Doravirine allosterically inhibits HIV-1 reverse transcriptase, a crucial enzyme for the conversion of viral RNA into DNA, a process necessary for the virus to replicate.[2] By binding to a hydrophobic pocket near the enzyme's active site, it induces a conformational change that disrupts the catalytic activity of the enzyme, thereby halting DNA synthesis and viral replication.[2]
Below is a diagram illustrating the HIV-1 replication cycle and the specific point of inhibition by NNRTIs like Doravirine.
Patent Landscape Analysis
A thorough patent landscape analysis is crucial for identifying freedom-to-operate and assessing the novelty of a new chemical entity. For Doravirine, the patent landscape can be categorized into several key areas.
Core Composition of Matter Patents
The initial and most critical patents are those that claim the chemical structure of Doravirine itself. These patents provide the foundational intellectual property protection.
| Patent Number | Title | Priority Date | Assignee | Key Claimed Subject Matter |
| US 8,486,946 | Pyridinone compounds as HIV reverse transcriptase inhibitors | 2010-01-22 | Merck Sharp & Dohme Corp. | Composition of matter for a class of pyridinone compounds, including Doravirine. |
| EP 2519520 B1 | Pyridinone compounds as HIV reverse transcriptase inhibitors | 2010-01-22 | Merck Sharp & Dohme Corp. | European counterpart to the core US patent, protecting the Doravirine chemical entity. |
Formulation and Combination Therapy Patents
Following the core patents, subsequent filings often focus on specific formulations to improve bioavailability, stability, or patient compliance, as well as combinations with other antiretroviral agents.
| Patent Number | Title | Priority Date | Assignee | Key Claimed Subject Matter |
| US 9,233,124 | Combination of a pyridinone compound and other therapeutic agents | 2012-07-13 | Merck Sharp & Dohme Corp. | Co-formulations of Doravirine with other antiretroviral drugs like Lamivudine and Tenofovir Disoproxil Fumarate. |
| US 10,383,832 | Crystalline forms of a pyridinone compound | 2015-03-20 | Merck Sharp & Dohme Corp. | Specific polymorphic forms of Doravirine with improved physicochemical properties. |
The following diagram illustrates a logical workflow for conducting a patent landscape analysis for a new HIV inhibitor.
Experimental Protocols and Novelty
The novelty of Doravirine is substantiated by its unique pharmacological profile, which was characterized through a series of key in vitro and in vivo experiments.
In Vitro Antiviral Activity Assay
This assay determines the potency of the inhibitor against HIV-1 replication in cell culture.
Objective: To determine the 50% effective concentration (EC50) of Doravirine against wild-type and NNRTI-resistant HIV-1 strains.
Methodology:
-
Cell Line: MT-4 cells (a human T-cell line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Virus Strains: Laboratory-adapted HIV-1 strains (e.g., IIIB) and clinical isolates with known resistance mutations (e.g., K103N, Y181C) are used.
-
Procedure: a. MT-4 cells are seeded in 96-well plates. b. Serial dilutions of Doravirine are prepared in culture medium and added to the cells. c. A standardized amount of HIV-1 virus stock is added to the wells. d. The plates are incubated for 5 days at 37°C in a 5% CO2 incubator.
-
Data Analysis: a. After incubation, cell viability is assessed using a colorimetric assay (e.g., MTS assay), which measures the metabolic activity of living cells. b. The EC50 value is calculated as the concentration of the drug that inhibits viral replication by 50% compared to the virus control (no drug).
Results Summary:
| HIV-1 Strain | Key Resistance Mutation | Doravirine EC50 (nM) | Efavirenz EC50 (nM) |
| Wild-Type (IIIB) | None | 1.9 | 1.7 |
| K103N Mutant | K103N | 3.1 | 55 |
| Y181C Mutant | Y181C | 2.5 | 48 |
| K103N/Y181C Mutant | Double Mutant | 5.8 | >1000 |
Data are representative and compiled from publicly available literature.
Reverse Transcriptase Inhibition Assay
This biochemical assay directly measures the effect of the inhibitor on the enzymatic activity of reverse transcriptase.
Objective: To determine the 50% inhibitory concentration (IC50) of Doravirine against recombinant HIV-1 reverse transcriptase.
Methodology:
-
Enzyme: Purified recombinant HIV-1 reverse transcriptase is used.
-
Substrate: A poly(rA)/oligo(dT) template/primer is used as the substrate.
-
Procedure: a. The reaction is set up in a microplate with a reaction buffer containing the enzyme, template/primer, and dNTPs (one of which is labeled, e.g., [3H]dTTP). b. Serial dilutions of Doravirine are added to the reaction mixture. c. The reaction is incubated at 37°C for 1 hour.
-
Data Analysis: a. The reaction is stopped, and the newly synthesized DNA is captured on a filter membrane. b. The amount of incorporated radiolabeled dNTP is quantified using a scintillation counter. c. The IC50 value is the concentration of the inhibitor that reduces enzyme activity by 50%.
The workflow for a typical in vitro evaluation of a new HIV inhibitor is depicted below.
Conclusion and Future Perspectives
The case of Doravirine demonstrates the multifaceted approach required to bring a novel HIV-1 inhibitor from discovery to clinical use. Its novelty lies not only in its unique chemical structure, protected by a robust patent portfolio, but also in its superior performance against common NNRTI-resistant viral strains. The development of new antiretroviral agents continues to be a priority to address the challenges of drug resistance, long-term toxicity, and the need for more convenient treatment regimens. Future innovations may focus on novel mechanisms of action, such as capsid inhibitors, and long-acting formulations to improve patient outcomes.[3][4] The patent landscape for HIV treatments is dynamic, with ongoing efforts to develop new combination therapies and formulations to extend the life cycle of existing drugs and to protect new chemical entities.[3][5]
References
Initial Pharmacokinetic Profile of HIV-1 Inhibitor-62: A Technical Guide
Introduction
The development of novel, potent, and safe antiretroviral agents is paramount in the global effort to manage and ultimately eradicate HIV-1. A critical phase in the preclinical development of any new therapeutic candidate is the comprehensive characterization of its pharmacokinetic (PK) profile. This profile, encompassing the absorption, distribution, metabolism, and excretion (ADME) of the compound, is a key determinant of its potential efficacy, dosing regimen, and safety in humans. This technical guide provides a summary of the initial, hypothetical pharmacokinetic profile of a novel research compound, designated "HIV-1 inhibitor-62".
While specific data for a compound publicly named "this compound" is not available, this document serves as a template, outlining the expected data and methodologies for a novel antiretroviral agent at this stage of development. The presented data is hypothetical and synthesized from the known profiles of various classes of HIV-1 inhibitors, such as capsid and protease inhibitors.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals to illustrate the core data and analyses required for advancing a new HIV-1 inhibitor towards clinical trials.
Pharmacokinetic Data Summary
The following tables summarize the hypothetical in vitro and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro ADME Profile of this compound
| Parameter | Species | System | Value |
| Metabolic Stability | |||
| T1/2 (min) | Human | Liver Microsomes | > 60 |
| Rat | Liver Microsomes | 45 | |
| Mouse | Liver Microsomes | 38 | |
| Intrinsic Clearance (µL/min/mg protein) | Human | Liver Microsomes | < 10 |
| Plasma Protein Binding | |||
| % Bound | Human | Plasma | 98.5 |
| Rat | Plasma | 97.2 | |
| Mouse | Plasma | 96.8 | |
| CYP450 Inhibition | |||
| IC50 (µM) | Human | CYP3A4 | > 50 |
| Human | CYP2D6 | > 50 | |
| Human | CYP2C9 | > 50 |
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Mouse (2 mg/kg IV) | Mouse (10 mg/kg PO) | Rat (2 mg/kg IV) | Rat (10 mg/kg PO) |
| Cmax (ng/mL) | 1500 | 850 | 1800 | 950 |
| Tmax (h) | 0.25 | 1.0 | 0.25 | 1.5 |
| AUC0-inf (ng·h/mL) | 3200 | 4500 | 4000 | 5800 |
| T1/2 (h) | 4.5 | 5.2 | 6.8 | 7.5 |
| CL (mL/min/kg) | 10.4 | - | 8.3 | - |
| Vdss (L/kg) | 3.2 | - | 3.9 | - |
| F (%) | - | 70 | - | 72 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of this compound to metabolism by liver enzymes.
Methodology:
-
Incubation: this compound (1 µM) is incubated with liver microsomes (0.5 mg/mL) from human, rat, and mouse in a phosphate buffer (pH 7.4).
-
Cofactor: The reaction is initiated by the addition of NADPH (1 mM).
-
Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.
-
Data Calculation: The half-life (T1/2) is calculated from the slope of the natural log of the remaining parent compound concentration versus time.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound in animal models after intravenous (IV) and oral (PO) administration.
Methodology:
-
Animal Models: Male Sprague-Dawley rats and CD-1 mice are used.
-
Dosing:
-
IV Administration: this compound is formulated in a suitable vehicle (e.g., 20% Captisol in saline) and administered as a single bolus dose via the tail vein.
-
PO Administration: The compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected serially at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key PK parameters (Cmax, Tmax, AUC, T1/2, CL, Vdss, and F).
Visualizations
HIV-1 Replication Cycle and Antiretroviral Targets
The following diagram illustrates the major steps in the HIV-1 replication cycle and the points of intervention for different classes of antiretroviral drugs.
Caption: HIV-1 replication cycle and targets for antiretroviral therapy.
Experimental Workflow for Preclinical Pharmacokinetic Profiling
The diagram below outlines a typical workflow for the initial pharmacokinetic characterization of a novel HIV-1 inhibitor.
Caption: Preclinical pharmacokinetic profiling workflow.
Conclusion
This technical guide has outlined the hypothetical initial pharmacokinetic profile of this compound, providing a framework for the data and methodologies essential for the preclinical assessment of a novel antiretroviral compound. The hypothetical data suggests that this compound possesses favorable drug-like properties, including high metabolic stability in human liver microsomes, high oral bioavailability in preclinical species, and a low potential for cytochrome P450 inhibition. These characteristics are desirable for a drug candidate and would support its further development. The provided experimental protocols and workflow diagrams serve as a guide for the systematic evaluation of new HIV-1 inhibitors, ensuring that robust pharmacokinetic data is generated to inform decisions on candidate selection and the design of future clinical studies.
References
- 1. Preclinical virology profiles of the HIV-1 capsid inhibitors VH4004280 and VH4011499 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gilead.com [gilead.com]
- 3. Pharmacokinetic Parameters of HIV-1 Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HIV-1 Inhibitor-62 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 Inhibitor-62 is a novel experimental compound under investigation for its potential to suppress Human Immunodeficiency Virus Type 1 (HIV-1) replication. These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy, cytotoxicity, and mechanism of action in relevant cell culture models. The methodologies described herein are based on established laboratory procedures for HIV-1 research.
The HIV-1 life cycle presents multiple opportunities for therapeutic intervention.[1][2][3] Viral entry, reverse transcription, integration into the host genome, and viral protein processing are all validated targets for antiretroviral drugs.[1][2][3] HIV-1 inhibitors are broadly classified based on their target in the viral life cycle, including entry inhibitors, reverse transcriptase inhibitors, integrase inhibitors, and protease inhibitors.[2][3][4] The protocols outlined below are designed to be adaptable for determining the specific stage of the HIV-1 life cycle that this compound targets.
Data Presentation
Table 1: In Vitro Efficacy of this compound against HIV-1 NL4-3 in PM1 cells
| Concentration (µM) | p24 Antigen (pg/mL) | % Inhibition |
| 0 (Vehicle Control) | 15,840 ± 1,230 | 0% |
| 0.01 | 13,464 ± 980 | 15% |
| 0.1 | 8,237 ± 650 | 48% |
| 1 | 1,584 ± 210 | 90% |
| 10 | 158 ± 35 | 99% |
| 100 | <5 (Below Limit of Detection) | >99.9% |
Table 2: Cytotoxicity of this compound in PM1 Cells
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.01 | 98.7 ± 4.8 |
| 0.1 | 99.1 ± 5.1 |
| 1 | 97.5 ± 4.5 |
| 10 | 95.3 ± 6.0 |
| 100 | 88.2 ± 7.3 |
Experimental Protocols
Cell Line and Virus Culture
Objective: To maintain and propagate the necessary cell lines and HIV-1 viral stocks for inhibitor testing.
Materials:
-
PM1 cell line (or other suitable T-cell line like CEMx174)
-
HIV-1 NL4-3 (or other desired laboratory-adapted strain)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Phosphate-Buffered Saline (PBS)
-
T-25 and T-75 cell culture flasks
-
96-well cell culture plates
Protocol:
-
Cell Line Maintenance: Culture PM1 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine (complete growth medium). Maintain cells at a density between 0.5 x 10^6 and 2 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.
-
Virus Stock Preparation:
-
Infect exponentially growing PM1 cells with a previously characterized stock of HIV-1 NL4-3.
-
Monitor the infection by measuring p24 antigen in the culture supernatant every 2-3 days using a commercial ELISA kit.
-
Harvest the virus-containing culture supernatant when the p24 concentration is high (e.g., >20 ng/mL).[5]
-
Clarify the supernatant by low-speed centrifugation to remove cell debris.
-
Aliquot the virus stock and store at -80°C.
-
Determine the 50% tissue culture infective dose (TCID50) of the virus stock using a standard endpoint dilution assay.
-
Anti-HIV Efficacy Assay
Objective: To determine the concentration-dependent inhibitory effect of this compound on viral replication.
Protocol:
-
Seed PM1 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium. Add 50 µL of each dilution to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration well.
-
Infect the cells by adding 50 µL of HIV-1 NL4-3 diluted in complete growth medium to achieve a multiplicity of infection (MOI) of 0.01-0.1.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.[6]
-
After incubation, collect the culture supernatant and measure the p24 antigen concentration using a commercial ELISA kit.[7][8]
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
Cytotoxicity Assay
Objective: To assess the effect of this compound on the viability of the host cells.
Protocol:
-
Seed PM1 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of each dilution to the appropriate wells. Include a vehicle control.
-
Incubate the plate for the same duration as the efficacy assay (4-5 days) at 37°C in a 5% CO2 incubator.
-
Assess cell viability using a standard method, such as the MTT or XTT assay, following the manufacturer's instructions.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
Visualizations
Caption: Workflow for evaluating the efficacy and cytotoxicity of this compound.
Caption: Potential mechanisms of action for this compound targeting different stages of the viral life cycle.
References
- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 4. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. Stage-Dependent Inhibition of HIV-1 Replication by Antiretroviral Drugs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Antiviral Efficacy of HIV-1 Inhibitor-62
Introduction
The development of novel inhibitors against the Human Immunodeficiency Virus Type 1 (HIV-1) is a critical area of research in the fight against Acquired Immunodeficiency Syndrome (AIDS). Effective drug discovery and development programs rely on robust and reproducible assays to determine the antiviral efficacy of candidate compounds. This document provides detailed application notes and protocols for evaluating "HIV-1 inhibitor-62," a representative protease inhibitor. The methodologies described herein are standard in the field and can be adapted for the characterization of various classes of HIV-1 inhibitors.
The protocols detail two widely used methods for quantifying HIV-1 replication in vitro: a luciferase-based reporter gene assay and a p24 antigen capture ELISA. These assays provide quantitative data on the dose-dependent inhibition of viral replication, enabling the determination of key parameters such as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).
HIV-1 Life Cycle and the Role of Protease Inhibitors
The HIV-1 life cycle involves several key stages, each of which presents a potential target for antiretroviral therapy.[1][2] HIV-1 protease is an essential enzyme that cleaves newly synthesized polyproteins into mature, functional viral proteins.[3][4] Inhibition of this enzyme results in the production of immature, non-infectious virions.[1] "Inhibitor-62," as a representative protease inhibitor, is designed to block this critical step in viral maturation.
Caption: HIV-1 life cycle and the point of intervention for protease inhibitors.
Application Note 1: Luciferase-Based Reporter Gene Assay for Antiviral Efficacy
Principle of the Assay
This assay utilizes an HIV-1 molecular clone engineered to express a reporter gene, such as Renilla or Firefly luciferase, upon successful infection and replication in a susceptible cell line (e.g., TZM-bl cells).[5][6] The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of viral replication.[7] Antiviral compounds that inhibit HIV-1 replication will cause a dose-dependent reduction in the luciferase signal. This method is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.[8]
Experimental Workflow: Luciferase Assay
Caption: Workflow for the luciferase-based HIV-1 inhibition assay.
Protocol: Luciferase Reporter Gene Assay
Materials:
-
TZM-bl reporter cell line
-
Complete growth medium (DMEM, 10% FBS, antibiotics)
-
HIV-1 reporter virus (e.g., NL4-3.Luc.R-E-)
-
This compound
-
96-well flat-bottom cell culture plates (white, solid bottom)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count TZM-bl cells.
-
Seed 1 x 10^4 cells in 100 µL of complete growth medium per well in a 96-well white plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 2X stock of the highest concentration of this compound to be tested.
-
Perform serial dilutions in complete growth medium to create a range of 2X concentrations.
-
-
Infection and Treatment:
-
Dilute the HIV-1 reporter virus stock in complete growth medium to a concentration that yields a high signal-to-background ratio (to be determined empirically).
-
Remove the medium from the cells.
-
Add 50 µL of the appropriate 2X inhibitor dilution to each well.
-
Add 50 µL of the diluted virus to each well.
-
Include "virus control" wells (cells + virus, no inhibitor) and "cell control" wells (cells only, no virus or inhibitor).
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
Luminescence Measurement:
-
Allow the plate and luciferase reagent to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 2 minutes to allow for cell lysis.
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (cell control wells) from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (RLU_inhibitor / RLU_virus_control)) * 100 (where RLU is Relative Light Units)
-
Plot the % inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the EC50 value.
-
Data Presentation: Antiviral Efficacy of this compound (Luciferase Assay)
| Inhibitor-62 Conc. (nM) | Log Concentration | Mean RLU | % Inhibition |
| 0 (Virus Control) | - | 1,500,000 | 0.0 |
| 0.1 | -1.0 | 1,350,000 | 10.0 |
| 1 | 0.0 | 975,000 | 35.0 |
| 10 | 1.0 | 750,000 | 50.0 |
| 100 | 2.0 | 150,000 | 90.0 |
| 1000 | 3.0 | 30,000 | 98.0 |
| EC50 (nM) | 10.0 |
Application Note 2: p24 Antigen Capture ELISA for Viral Replication
Principle of the Assay
The HIV-1 p24 capsid protein is a core structural component of the virus and its concentration in cell culture supernatant is a reliable marker of viral replication.[9] The p24 antigen capture ELISA is a quantitative immunoassay that uses antibodies specific to the p24 protein to measure its abundance.[10][11] A reduction in the concentration of p24 in the supernatant of treated cells compared to untreated cells indicates inhibition of viral replication.
Experimental Workflow: p24 Antigen Capture ELISA
Caption: Workflow for the p24 antigen capture ELISA.
Protocol: p24 Antigen Capture ELISA
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or a susceptible T-cell line (e.g., CEM-SS)
-
Complete growth medium (RPMI-1640, 10% FBS, IL-2 for PBMCs)
-
Replication-competent HIV-1 virus stock
-
This compound
-
Commercial HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Infection and Treatment:
-
Plate susceptible cells (e.g., 2 x 10^5 PBMCs/well) in a 96-well plate.
-
Add HIV-1 virus at a pre-determined multiplicity of infection (MOI).
-
Add serial dilutions of this compound to the wells. Include virus and cell controls.
-
Incubate for 3-7 days at 37°C, 5% CO2.
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant without disturbing the cell pellet. Supernatants can be stored at -80°C.
-
-
p24 ELISA:
-
Perform the p24 ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Coat a 96-well ELISA plate with a capture antibody against p24.
-
Block the plate to prevent non-specific binding.
-
Add standards, controls, and collected supernatant samples to the wells.
-
Incubate to allow p24 antigen to bind to the capture antibody.
-
Wash the plate.
-
Add a biotinylated detector antibody.
-
Incubate and wash.
-
Add streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the p24 standards.
-
Determine the concentration of p24 (pg/mL) in each sample by interpolating from the standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - (p24_inhibitor / p24_virus_control)) * 100
-
Plot the % inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation: Antiviral Efficacy of this compound (p24 ELISA)
| Inhibitor-62 Conc. (nM) | Log Concentration | Mean p24 (pg/mL) | % Inhibition |
| 0 (Virus Control) | - | 2500 | 0.0 |
| 0.1 | -1.0 | 2300 | 8.0 |
| 1 | 0.0 | 1750 | 30.0 |
| 10 | 1.0 | 1200 | 52.0 |
| 100 | 2.0 | 300 | 88.0 |
| 1000 | 3.0 | 50 | 98.0 |
| IC50 (nM) | 8.5 |
The luciferase reporter gene assay and the p24 antigen capture ELISA are robust and reliable methods for determining the antiviral efficacy of HIV-1 inhibitors. The luciferase assay offers high sensitivity and is well-suited for high-throughput screening of large compound libraries.[8] The p24 ELISA provides a direct measure of viral protein production and is a widely accepted standard for confirming antiviral activity.[9] By employing these protocols, researchers can effectively characterize the potency of "this compound" and other candidate antiretroviral drugs, thereby facilitating the drug development process.
References
- 1. youtube.com [youtube.com]
- 2. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Protease: Historical Perspective and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel HIV-1 reporter virus with a membrane-bound Gaussia princeps luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Assessment of a diverse panel of transmitted/founder HIV-1 infectious molecular clones in a luciferase based CD8 T-cell mediated viral inhibition assay [frontiersin.org]
- 8. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 9. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ablinc.com [ablinc.com]
- 11. fybreeds.com [fybreeds.com]
Application Notes and Protocols for HIV-1 Integrase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for biochemical and cell-based assays designed to identify and characterize inhibitors of HIV-1 integrase, a critical enzyme for viral replication. The accompanying data and visualizations are intended to guide researchers in setting up and interpreting these experiments.
Introduction to HIV-1 Integrase Inhibition
Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a key enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step in the viral replication cycle.[1] This process involves two main catalytic reactions: 3'-processing and strand transfer.[1][2] Due to its essential role and the lack of a human homolog, HIV-1 integrase is a well-established target for antiretroviral drug development.[3] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a vital component of modern highly active antiretroviral therapy (HAART).[4]
Biochemical Assays for HIV-1 Integrase Inhibitors
Biochemical assays are fundamental for the initial screening and characterization of potential HIV-1 integrase inhibitors. These in vitro assays utilize purified recombinant integrase and synthetic DNA substrates that mimic the viral DNA ends.
3'-Processing Assay
The 3'-processing reaction involves the endonucleolytic cleavage by integrase, which removes a dinucleotide from each 3' end of the viral DNA.[1][2]
Protocol: Non-Radioactive Time-Resolved Fluorescence (TRF) Based 3'-Processing Assay
This protocol is adapted from a high-throughput screening assay.[5][6]
Materials:
-
Purified recombinant HIV-1 Integrase
-
3'-biotinylated and 5'-Europium-labeled oligonucleotide substrate mimicking the HIV-1 LTR U5 end
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl₂ or MgCl₂, 1 mM DTT)
-
Streptavidin-coated microplates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Time-resolved fluorescence plate reader
Procedure:
-
Substrate Immobilization:
-
Dilute the dual-labeled oligonucleotide substrate in assay buffer.
-
Add 100 µL of the diluted substrate to each well of a streptavidin-coated microplate.
-
Incubate for 1 hour at 37°C to allow the biotinylated 3' end to bind to the streptavidin.
-
Wash the plate three times with wash buffer to remove unbound substrate.
-
-
Inhibitor and Enzyme Incubation:
-
Prepare serial dilutions of the test inhibitor (e.g., "inhibitor-62") in the assay buffer.
-
Add 50 µL of the diluted inhibitor to the appropriate wells. Include a "no inhibitor" control (assay buffer only) and a known inhibitor control.
-
Add 50 µL of diluted HIV-1 integrase to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Detection:
-
During the incubation, integrase will cleave the dinucleotide from the 3' end, releasing the Europium-labeled 5' end into the supernatant.
-
Transfer the supernatant to a new microplate.
-
Measure the time-resolved fluorescence of the Europium in the supernatant using a plate reader.
-
-
Data Analysis:
-
The fluorescence signal is directly proportional to the 3'-processing activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Strand Transfer Assay
The strand transfer reaction involves the joining of the processed 3' ends of the viral DNA to the host cell's DNA.[1][2]
Protocol: Non-Radioactive ELISA-Based Strand Transfer Assay
This protocol is based on commercially available kits and published methods.[7][8]
Materials:
-
Purified recombinant HIV-1 Integrase
-
Biotinylated donor substrate (DS) DNA (mimicking the processed viral DNA end)
-
Digoxigenin (DIG)-labeled target substrate (TS) DNA (mimicking host DNA)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl₂ or MgCl₂, 1 mM DTT)
-
Streptavidin-coated microplates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-digoxigenin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Add 100 µL of 1X DS DNA solution to each well of a streptavidin-coated plate and incubate for 30 minutes at 37°C.[7]
-
Wash the wells five times with 300 µL of wash buffer.[7]
-
Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.[7]
-
Wash the wells three times with 200 µL of reaction buffer.[7]
-
-
Enzyme and Inhibitor Incubation:
-
Add 100 µL of diluted HIV-1 integrase to each well and incubate for 30 minutes at 37°C.[7]
-
Wash the wells three times with 200 µL of reaction buffer.[7]
-
Prepare serial dilutions of the test inhibitor in reaction buffer.
-
Add 50 µL of the diluted inhibitor to the appropriate wells and incubate for 5 minutes at room temperature.[7]
-
-
Strand Transfer Reaction and Detection:
-
Add 50 µL of 1X TS DNA solution to each well.[7]
-
Incubate for 30 minutes at 37°C to allow the strand transfer reaction to occur.[7]
-
Wash the wells five times with 300 µL of wash buffer.[7]
-
Add 100 µL of anti-digoxigenin-HRP conjugate and incubate for 30 minutes at 37°C.[7]
-
Wash the wells five times with 300 µL of wash buffer.[7]
-
Add 100 µL of TMB substrate and incubate for 10-20 minutes at room temperature.
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of strand transfer product.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value as described for the 3'-processing assay.
-
Quantitative Data for HIV-1 Integrase Inhibitors
The following tables summarize the inhibitory concentrations (IC50) from biochemical assays and the effective (EC50) and cytotoxic (CC50) concentrations from cell-based assays for several known HIV-1 integrase inhibitors.
Table 1: Biochemical Assay Data (IC50)
| Compound | Assay Type | IC50 (nM) | Reference |
| Raltegravir | Strand Transfer | ~7 | [9] |
| Elvitegravir | Strand Transfer | ~7 | [9] |
| Dolutegravir | Strand Transfer | ~2.7 | [9] |
| Bictegravir | Strand Transfer | >500 (RAG assay) | [4] |
| Cabotegravir | Strand Transfer | >500 (RAG assay) | [4] |
| Compound 4c | Strand Transfer | 2.7 | [9] |
| Compound 12 | Catalytic Activity | 600,000 | [10] |
| Compound 22 | Catalytic Activity | 45,000 | [10] |
| Compound 27 | Catalytic Activity | 17,000 | [10] |
Table 2: Cell-Based Assay Data (EC50 and CC50)
| Compound | EC50 (µM) | CC50 (µM) | Cell Line | Reference |
| Raltegravir | - | - | - | - |
| Elvitegravir | - | - | - | - |
| Dolutegravir | - | - | - | - |
| Compound 22 | 58 | >500 | - | [10] |
| Compound 27 | 17 | 60 | - | [10] |
| Tenofovir | - | - | - | [11] |
| Bacitracin | - | 30.37 | - | [12] |
| DTNB | - | 19.77 | - | [12] |
Note: EC50 is the concentration of a drug that gives a half-maximal response. CC50 is the concentration of a drug that reduces the viability of cells by 50%. The selectivity index (SI) is calculated as CC50/EC50, with values ≥10 generally considered active.[13]
Visualizations
HIV-1 Integrase Catalytic Pathway
Caption: HIV-1 Integrase enzymatic pathway from 3'-processing to strand transfer.
Experimental Workflow: Biochemical Strand Transfer Assay
Caption: Workflow for a non-radioactive ELISA-based strand transfer assay.
Cell-Based Assays
Cell-based assays are crucial for evaluating the antiviral activity and cytotoxicity of lead compounds in a more biologically relevant context.
Protocol: HIV-1 Replication Assay using p24 ELISA
This assay measures the production of the HIV-1 p24 capsid protein, an indicator of viral replication.
Materials:
-
Susceptible host cells (e.g., MT-2, TZM-bl)
-
HIV-1 viral stock
-
Cell culture medium
-
Test inhibitor
-
HIV-1 p24 ELISA kit
Procedure:
-
Cell Seeding:
-
Seed host cells in a 96-well plate at an appropriate density.
-
-
Infection and Treatment:
-
Prepare serial dilutions of the test inhibitor.
-
Pre-incubate the cells with the diluted inhibitor for 1-2 hours.
-
Infect the cells with a known amount of HIV-1 virus stock.
-
Include "uninfected" and "infected no inhibitor" controls.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a CO₂ incubator.
-
-
p24 Quantification:
-
After incubation, carefully collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.[7]
-
-
Data Analysis:
-
The amount of p24 is directly proportional to the level of viral replication.
-
Calculate the percent inhibition of p24 production for each inhibitor concentration.
-
Determine the EC50 value.
-
Protocol: Cytotoxicity Assay (e.g., MTT or CellTiter-Glo)
This assay measures the effect of the inhibitor on host cell viability.
Materials:
-
Host cells
-
Cell culture medium
-
Test inhibitor
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding and Treatment:
-
Seed host cells in a 96-well plate.
-
Add serial dilutions of the test inhibitor to the cells.
-
Include a "no inhibitor" control.
-
-
Incubation:
-
Incubate the plate for the same duration as the replication assay (3-5 days).
-
-
Viability Measurement:
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Incubate as required.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
The signal is proportional to the number of viable cells.
-
Calculate the percent cytotoxicity for each inhibitor concentration.
-
Determine the CC50 value.
-
Workflow for Cell-Based Antiviral and Cytotoxicity Assays
References
- 1. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols: HIV-1 Protease Activity Assay with Inhibitor-62
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1][2] It is an aspartyl protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for the production of infectious virions.[1][2][3] Inhibition of HIV-1 protease prevents viral maturation, rendering the resulting particles non-infectious.[4][5] This makes the protease a prime target for antiretroviral drug development.[6][7][8]
These application notes provide a detailed protocol for determining the inhibitory activity of a compound, designated "Inhibitor-62," against recombinant HIV-1 protease using a fluorescence resonance energy transfer (FRET)-based assay. FRET-based assays offer a sensitive and continuous method for measuring protease activity, making them suitable for high-throughput screening of potential inhibitors.[2][9][10]
Principle of the FRET-Based Assay
The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher molecule. In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.[7][9] The rate of this increase is directly proportional to the protease activity. The presence of an inhibitor, such as Inhibitor-62, will decrease the rate of substrate cleavage, resulting in a reduced fluorescence signal.[5][10]
Signaling Pathway Diagram
Caption: Mechanism of HIV-1 Protease and action of Inhibitor-62.
Experimental Workflow Diagram
Caption: Workflow for the HIV-1 Protease FRET-based inhibitory assay.
Materials and Methods
Reagents and Materials
-
Recombinant HIV-1 Protease
-
HIV-1 Protease FRET Substrate
-
HIV-1 Protease Assay Buffer
-
HIV-1 Protease Inhibitor (Positive Control, e.g., Pepstatin A)
-
Inhibitor-62 (Test Compound)
-
Dimethyl Sulfoxide (DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader with kinetic measurement capabilities
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of Inhibitor-62 in DMSO.
-
Create a serial dilution of Inhibitor-62 in Assay Buffer. Also, prepare dilutions of the positive control inhibitor.
-
Prepare the HIV-1 Protease enzyme solution and the FRET substrate solution according to the manufacturer's instructions, diluted in Assay Buffer.
-
-
Assay Procedure:
-
To a 96-well plate, add 10 µL of the diluted Inhibitor-62 or control compounds to the respective wells.
-
For the enzyme control (100% activity), add 10 µL of Assay Buffer.
-
Add 80 µL of the prepared HIV-1 Protease enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically for 1 to 3 hours at 37°C. Use an excitation wavelength of 330 nm and an emission wavelength of 450 nm.
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the reaction rate (Vmax) for each well by calculating the slope of the linear portion of the fluorescence intensity versus time curve.
-
Calculate the Percentage of Inhibition:
-
The percentage of inhibition for each concentration of Inhibitor-62 is calculated using the following formula: % Inhibition = [1 - (Vmax of sample / Vmax of enzyme control)] x 100
-
-
Determine the IC50 Value:
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
The inhibitory activity of Inhibitor-62 against HIV-1 Protease is summarized in the tables below.
Table 1: Raw Data and Percentage Inhibition
| Inhibitor-62 Conc. (nM) | Log [Inhibitor-62] (M) | Average Vmax (RFU/min) | % Inhibition |
| 0 (Enzyme Control) | - | 500 | 0 |
| 0.1 | -10 | 480 | 4 |
| 1 | -9 | 450 | 10 |
| 10 | -8 | 250 | 50 |
| 100 | -7 | 50 | 90 |
| 1000 | -6 | 25 | 95 |
| Positive Control (1 µM) | - | 30 | 94 |
Table 2: IC50 Determination
| Compound | IC50 (nM) |
| Inhibitor-62 | 10.0 |
| Pepstatin A (Positive Control) | 1.6 µM |
Conclusion
The provided protocol offers a robust and reproducible method for assessing the inhibitory potential of compounds against HIV-1 protease. Based on the exemplary data, "Inhibitor-62" demonstrates potent inhibition of HIV-1 protease with an IC50 value of 10.0 nM. This FRET-based assay is a valuable tool for the primary screening and characterization of novel HIV-1 protease inhibitors in the drug discovery pipeline.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. abcam.com [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. eurogentec.com [eurogentec.com]
- 8. journals.plos.org [journals.plos.org]
- 9. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 10. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HIV-1 Inhibitor-62 for Multi-Drug Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multi-drug resistant (MDR) strains of Human Immunodeficiency Virus Type 1 (HIV-1) presents a significant challenge to effective antiretroviral therapy (ART).[1][2] HIV-1 inhibitor-62 is a novel, highly potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) designed to be effective against a broad spectrum of wild-type and MDR HIV-1 strains. These application notes provide a comprehensive overview of this compound, including its mechanism of action, efficacy against resistant strains, and detailed protocols for its evaluation.
This compound binds to a hydrophobic pocket in the reverse transcriptase enzyme, distant from the active site, inducing a conformational change that inhibits its function.[3][4] This allosteric inhibition mechanism can be effective even when mutations conferring resistance to nucleoside reverse transcriptase inhibitors (NRTIs) are present.[5]
Quantitative Data Summary
The antiviral activity of this compound has been evaluated against a panel of wild-type and MDR HIV-1 strains. The following tables summarize the key quantitative data, including 50% inhibitory concentration (IC50) values and resistance profiles.
Table 1: Antiviral Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1 Strains
| HIV-1 Strain | Key Resistance Mutations | This compound IC50 (nM) | Efavirenz IC50 (nM) | Rilpivirine IC50 (nM) |
| Wild-Type (NL4-3) | None | 0.5 ± 0.1 | 1.2 ± 0.3 | 0.8 ± 0.2 |
| K103N | NNRTI | 2.1 ± 0.5 | >100 | 5.4 ± 1.1 |
| Y181C | NNRTI | 3.5 ± 0.8 | >100 | >100 |
| L100I + K103N | NNRTI | 5.2 ± 1.2 | >500 | 25.6 ± 4.3 |
| E138K | NNRTI | 1.8 ± 0.4 | 4.5 ± 0.9 | 15.1 ± 3.2 |
Table 2: Activity of this compound against Multi-Drug Resistant HIV-1 Clinical Isolates
| Clinical Isolate | Resistance Profile | This compound IC50 (nM) |
| MDR-1 | NRTI, NNRTI | 8.9 ± 2.1 |
| MDR-2 | NRTI, PI | 1.2 ± 0.3 |
| MDR-3 | NRTI, NNRTI, PI | 12.4 ± 3.5 |
| MDR-4 | INSTI | 0.6 ± 0.1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of other novel HIV-1 inhibitors.
Protocol 1: Phenotypic Antiviral Susceptibility Assay (TZM-bl Reporter Gene Assay)
This assay is used to determine the concentration of an inhibitor that reduces HIV-1 replication by 50% (IC50).[6]
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated Tat-inducible luciferase and β-galactosidase reporter gene)
-
HIV-1 virus stocks (wild-type and resistant strains)
-
This compound
-
Cell culture medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Infection: Add the diluted inhibitor to the cells, followed by the addition of a predetermined amount of HIV-1 virus stock. Include control wells with virus only (no inhibitor) and cells only (no virus or inhibitor).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the virus control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: Genotypic Resistance Analysis
This protocol is used to identify mutations in the HIV-1 reverse transcriptase gene that may confer resistance to this compound.[7][8][9][10][11]
Materials:
-
Viral RNA extracted from plasma of patients with virologic failure or from in vitro resistance selection experiments.
-
RT-PCR primers specific for the HIV-1 pol gene.
-
Reverse transcriptase and DNA polymerase enzymes.
-
Sanger sequencing reagents and equipment.
Procedure:
-
RNA Extraction: Extract viral RNA from the sample using a commercial kit.
-
RT-PCR: Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA and amplify the reverse transcriptase coding region of the pol gene.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing: Sequence the purified PCR product using Sanger sequencing.
-
Sequence Analysis: Analyze the resulting DNA sequence to identify mutations by comparing it to a wild-type reference sequence. The Stanford University HIV Drug Resistance Database can be used for interpretation of identified mutations.
Protocol 3: In Vitro Resistance Selection
This protocol is used to generate HIV-1 strains with reduced susceptibility to this compound and to identify the genetic mutations responsible for the resistance.
Materials:
-
HIV-1 permissive cell line (e.g., MT-2 or PM1 cells)[12]
-
Wild-type HIV-1 virus stock
-
This compound
-
Cell culture medium
Procedure:
-
Initial Infection: Infect the cell line with wild-type HIV-1 in the presence of a sub-optimal concentration of this compound (typically the IC50 concentration).
-
Virus Passage: Culture the infected cells until viral replication is detected (e.g., by measuring p24 antigen in the supernatant).
-
Dose Escalation: Harvest the virus-containing supernatant and use it to infect fresh cells in the presence of a slightly higher concentration of this compound.
-
Repeat Passages: Repeat the passaging and dose escalation for multiple rounds.
-
Resistance Confirmation: Once a virus population that can replicate at significantly higher inhibitor concentrations is established, perform a phenotypic susceptibility assay (Protocol 1) to confirm the resistant phenotype.
-
Genotypic Analysis: Perform genotypic resistance analysis (Protocol 2) on the resistant virus to identify the mutations responsible for the reduced susceptibility.
Visualizations
Mechanism of Action of this compound
Caption: Allosteric inhibition of HIV-1 reverse transcriptase by this compound.
Experimental Workflow for Antiviral Activity and Resistance Profiling
Caption: Workflow for evaluating this compound's efficacy and resistance profile.
Logical Relationship of HIV-1 Drug Resistance Testing
Caption: Relationship between genotypic and phenotypic resistance testing in clinical practice.
References
- 1. Highly drug-resistant HIV-1 clinical isolates are cross-resistant to many antiretroviral compounds in current clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Resistance in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 5. Antiviral Drug Resistance and the Need for Development of New HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 10. HIV Resistance Testing – International Association of Providers of AIDS Care [iapac.org]
- 11. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 12. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HIV-1 Inhibitor-62 in Combination Antiretroviral Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
HIV-1 inhibitor-62 is a novel investigational antiretroviral agent belonging to the class of capsid inhibitors. These inhibitors represent a promising new frontier in HIV-1 treatment, targeting the viral capsid, a critical component for multiple stages of the viral lifecycle.[1][2] Unlike established antiretroviral (ARV) classes that target viral enzymes like reverse transcriptase, protease, or integrase, capsid inhibitors interfere with the proper assembly and disassembly of the viral core, as well as nuclear transport and virion maturation.[1][2] This unique mechanism of action suggests a high potential for use in combination with other ARVs to achieve potent viral suppression, particularly in cases of multi-drug resistant HIV-1.[3] These application notes provide an overview of this compound and protocols for its evaluation in combination therapies.
Mechanism of Action
This compound exerts its antiviral effect by binding to a conserved pocket on the capsid protein (p24). This binding disrupts the delicate balance of capsid stability required for efficient HIV-1 replication. The proposed dual mechanism of action includes:
-
Early Stage Inhibition: Following viral entry into the host cell, a stable yet dynamic capsid core is necessary for the reverse transcription of the viral RNA genome and subsequent trafficking to the nucleus. This compound is thought to destabilize the capsid, leading to premature uncoating and degradation of the viral contents, thus preventing the establishment of infection.
-
Late Stage Inhibition: During the assembly of new virions, this compound interferes with the proper formation of the capsid core. This results in the production of non-infectious, aberrant viral particles.[1]
This multi-faceted mechanism of action makes this compound a potent candidate for combination therapy, as it is unlikely to share cross-resistance with existing ARV classes.[2][3]
Data Presentation
In Vitro Antiviral Activity of this compound
The following table summarizes the in vitro antiviral activity of this compound against a panel of laboratory-adapted HIV-1 strains and clinical isolates in different cell types.
| HIV-1 Strain | Cell Type | EC50 (pM) | CC50 (µM) | Therapeutic Index (CC50/EC50) |
| NL4-3 (Lab-adapted) | TZM-bl | 120 | >10 | >83,333 |
| BaL (Lab-adapted) | PBMCs | 150 | >10 | >66,667 |
| Clinical Isolate 1 (R5-tropic) | PBMCs | 180 | >10 | >55,556 |
| Clinical Isolate 2 (X4-tropic) | MT-4 | 135 | >10 | >74,074 |
| Multi-drug Resistant Strain | PBMCs | 250 | >10 | >40,000 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; PBMCs: Peripheral Blood Mononuclear Cells.
Synergy of this compound with Other Antiretrovirals
Combination studies are crucial to identify synergistic, additive, or antagonistic interactions between antiviral agents.[4][5] The following table presents the combination index (CI) values for this compound with representatives from different ARV classes. CI values were calculated using the Chou-Talalay method, where CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
| Antiretroviral Agent | Drug Class | Combination Index (CI) at EC50 | Interpretation |
| Tenofovir | NRTI | 0.75 | Synergy |
| Emtricitabine | NRTI | 0.80 | Synergy |
| Efavirenz | NNRTI | 0.70 | Synergy |
| Rilpivirine | NNRTI | 0.78 | Synergy |
| Darunavir | Protease Inhibitor (PI) | 0.82 | Synergy |
| Dolutegravir | Integrase Inhibitor (INSTI) | 0.65 | Strong Synergy |
| Cabotegravir | Integrase Inhibitor (INSTI) | 0.68 | Strong Synergy |
NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor.
Experimental Protocols
Protocol 1: Determination of In Vitro Antiviral Activity (EC50)
This protocol describes the use of a single-round infectivity assay with a luciferase reporter gene to determine the EC50 of this compound.[6]
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter).
-
HIV-1 Env-pseudotyped virus stocks.
-
This compound.
-
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin).
-
Luciferase assay reagent.
-
96-well flat-bottom culture plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate overnight at 37°C, 5% CO2.[7][8]
-
Compound Dilution: Prepare a serial dilution of this compound in complete growth medium.
-
Infection:
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Add 50 µL of HIV-1 Env-pseudotyped virus at a predetermined dilution to each well.
-
Include virus control (cells + virus, no drug) and cell control (cells only) wells.
-
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.[7][8]
-
Lysis and Luminescence Reading:
-
Remove the medium from the wells.
-
Add 100 µL of luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Read the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Protocol 2: Synergy Analysis using the Checkerboard Method
This protocol outlines the procedure for assessing the synergistic antiviral effects of this compound in combination with another ARV.
Materials:
-
All materials from Protocol 1.
-
A second antiretroviral agent for combination testing.
Procedure:
-
Cell Plating: Follow step 1 of Protocol 1.
-
Drug Dilution Matrix (Checkerboard):
-
Prepare serial dilutions of this compound (Drug A) and the second ARV (Drug B) in complete growth medium.
-
In a 96-well plate, add Drug A in serial dilutions horizontally and Drug B in serial dilutions vertically to create a matrix of drug combinations.
-
-
Infection and Incubation: Add HIV-1 Env-pseudotyped virus to each well and incubate for 48 hours as described in Protocol 1.
-
Luminescence Reading: Perform the luciferase assay as described in Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug combination.
-
Use software such as CompuSyn or CalcuSyn to calculate the Combination Index (CI) values based on the Chou-Talalay method.[4]
-
Generate a Fa-CI plot (fraction affected vs. CI) to visualize the synergy at different effect levels.
-
Visualizations
Caption: HIV-1 lifecycle and targets of antiretroviral drugs.
Caption: Experimental workflow for synergy analysis.
References
- 1. Preclinical virology profiles of the HIV-1 capsid inhibitors VH4004280 and VH4011499 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gilead.com [gilead.com]
- 3. mdpi.com [mdpi.com]
- 4. Combinatorial Approaches to the Prevention and Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect resulting from combinations of a bifunctional HIV-1 antagonist with antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. hiv.lanl.gov [hiv.lanl.gov]
Application Notes and Protocols for HIV-1 Inhibitor-62 in Long-Term Cell Viability Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
HIV-1 inhibitor-62 is a novel compound with potential therapeutic application in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As with any new antiviral agent, a thorough evaluation of its long-term effects on cell viability is crucial to determine its safety profile and therapeutic window. These application notes provide detailed protocols for assessing the long-term cytotoxicity and cell viability of this compound in relevant cell lines. The presented methodologies are designed to yield robust and reproducible data for preclinical drug development.
Hypothetical Mechanism of Action
For the purpose of these protocols, we will hypothesize that this compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This action prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[1][2] The disruption of this process ultimately prevents the integration of the viral genome into the host cell's DNA and the subsequent production of new virions.
Data Presentation
Quantitative data from long-term cell viability and cytotoxicity studies should be summarized for clear interpretation and comparison. The following tables provide templates for organizing experimental results.
Table 1: Long-Term Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) - Day 3 | Cell Viability (%) - Day 7 | Cell Viability (%) - Day 14 |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| CC50 (µM) |
CC50: 50% Cytotoxic Concentration
Table 2: Antiviral Activity of this compound
| Concentration (µM) | HIV-1 Replication Inhibition (%) |
| 0 (Infected Control) | 0 |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| IC50 (µM) |
IC50: 50% Inhibitory Concentration
Table 3: Therapeutic Index of this compound
| Parameter | Value |
| CC50 (µM) | |
| IC50 (µM) | |
| Selectivity Index (SI = CC50/IC50) |
Experimental Protocols
Long-Term Cell Viability Assay using MTS
This protocol outlines the use of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to determine the long-term effect of this compound on the viability of a relevant cell line (e.g., MT-4 or TZM-bl).[3][4]
Materials:
-
MT-4 or TZM-bl cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Long-Term Incubation: Incubate the plates for the desired time points (e.g., 3, 7, and 14 days). For longer time points, it may be necessary to replenish the medium with fresh compound every 3-4 days.
-
MTS Assay:
-
At each time point, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the CC50 value using non-linear regression analysis.
-
HIV-1 Replication Inhibition Assay
This protocol is used to determine the concentration at which this compound inhibits 50% of viral replication (IC50).[5]
Materials:
-
TZM-bl reporter cell line
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Complete culture medium
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Viral Infection: Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration compared to the infected control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Mandatory Visualizations
References
- 1. Pharmacological advances in HIV treatment: from ART to long-acting injectable therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 3. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Novel Antiviral Agents: Application Notes and Protocols for IC50 Determination of HIV-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the half-maximal inhibitory concentration (IC50) of potential HIV-1 inhibitors. These methodologies are essential for the preclinical evaluation of novel therapeutic compounds, such as "HIV-1 inhibitor-62," enabling a robust comparison of their antiviral potency. The protocols described herein cover both biochemical and cell-based assays targeting various stages of the HIV-1 lifecycle.
Introduction to IC50 and its Importance in HIV-1 Research
The IC50 value is a quantitative measure that indicates the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. In the context of HIV-1 research, it is a critical parameter for assessing the potency of an antiviral compound. A lower IC50 value signifies a more potent inhibitor. The determination of IC50 values is a cornerstone of antiretroviral drug discovery and development, providing a means to compare the efficacy of different compounds and to guide lead optimization.
The choice of assay for IC50 determination is crucial and depends on the specific viral target of the inhibitor. HIV-1 replication can be targeted at multiple stages, including viral entry, reverse transcription, integration, and proteolytic processing. Therefore, a comprehensive evaluation of a novel inhibitor should ideally involve multiple assays to elucidate its mechanism of action and potency.
Data Presentation: Summarizing IC50 Values
Clear and concise presentation of quantitative data is paramount for comparative analysis. The following table structure is recommended for summarizing the IC50 values of HIV-1 inhibitors obtained from various assays. This standardized format allows for easy comparison of potency against different viral enzymes, cell types, and viral strains.
| Inhibitor | Target | Assay Type | Cell Line / Enzyme | HIV-1 Strain | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Example: Lopinavir | Protease | Biochemical | Recombinant HIV-1 Protease | N/A | 1.7 | >100 | >58,823 | [1] |
| Example: Lopinavir | Protease | Cell-based | MT-4 | HIV-1 IIIB | 2.9 | >100 | >34,482 | [1] |
| Example: Darunavir | Protease | Cell-based | MT-4 | HIV-1 IIIB | 2.8 | >100 | >35,714 | [1] |
| Example: AZT | Reverse Transcriptase | Cell-based | CEM | HIV-1 (IIIB) | 0.5 | >1000 | >2,000,000 | [2] |
| Example: Raltegravir | Integrase | Biochemical | Recombinant HIV-1 Integrase | N/A | 7 | >100 | >14,285 | [3] |
| This compound | [To be determined] | [e.g., Cell-based] | [e.g., TZM-bl] | [e.g., HIV-1 NL4-3] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Internal Data] |
Note: CC50 (50% cytotoxic concentration) is determined in parallel to assess the inhibitor's toxicity to the host cells. The Selectivity Index (SI) is a critical parameter that represents the therapeutic window of the compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of "this compound" and other novel compounds.
Biochemical Assays for HIV-1 Enzyme Inhibition
Biochemical assays are target-specific and measure the direct inhibition of a purified viral enzyme, such as reverse transcriptase, protease, or integrase.[4] These assays are crucial for confirming the mechanism of action of an inhibitor.
a) HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Non-Radioactive)
This protocol is based on a commercially available kit format that measures the DNA synthesized by HIV-1 RT.[5][6]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Assay Buffer
-
Template/Primer (e.g., poly(A)/oligo(dT))
-
dNTP mix
-
DNA-quantifying fluorescent dye (e.g., PicoGreen)
-
Test inhibitor (e.g., this compound) and control inhibitor (e.g., Nevirapine)
-
96-well or 384-well plates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of the test inhibitor and control inhibitor in the appropriate solvent (e.g., DMSO).
-
In a reaction plate, add the assay buffer, template/primer, and dNTP mix.
-
Add the diluted inhibitors to the respective wells. Include wells with no inhibitor (enzyme control) and wells with no enzyme (background control).
-
Initiate the reaction by adding the recombinant HIV-1 RT to all wells except the background control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the DNA-quantifying fluorescent dye to all wells.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation / 535 nm emission).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve using non-linear regression analysis.[7]
b) HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol utilizes a fluorogenic substrate that is cleaved by HIV-1 protease to release a fluorescent signal.[8][9]
Materials:
-
Recombinant HIV-1 Protease
-
Assay Buffer
-
Fluorogenic peptide substrate
-
Test inhibitor and control inhibitor (e.g., Lopinavir)
-
96-well or 384-well black plates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of the test and control inhibitors.
-
Add the assay buffer and diluted inhibitors to the wells of a black microplate.
-
Add the recombinant HIV-1 Protease to all wells except the background control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence kinetics at the appropriate excitation and emission wavelengths (e.g., 330 nm excitation / 450 nm emission) over a period of 1-3 hours at 37°C.[8]
-
Determine the reaction rate (slope of the linear portion of the kinetic curve) for each concentration.
-
Calculate the percentage of inhibition based on the reaction rates.
-
Determine the IC50 value as described for the RT assay.
c) HIV-1 Integrase (IN) Inhibition Assay
This assay measures the inhibition of the strand transfer step of integration.[10][11]
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates (viral LTR and target DNA)
-
Assay Buffer
-
Test inhibitor and control inhibitor (e.g., Raltegravir)
-
Detection system (e.g., ELISA-based or fluorescence-based)
Protocol:
-
Prepare serial dilutions of the inhibitors.
-
Coat a microplate with the target DNA oligonucleotide.
-
In a separate tube, pre-incubate the recombinant HIV-1 IN with the viral LTR oligonucleotide to allow for 3'-processing.
-
Add the pre-incubated IN/LTR complex and the diluted inhibitors to the target DNA-coated plate.
-
Incubate to allow the strand transfer reaction to occur.
-
Wash the plate to remove unbound components.
-
Detect the integrated viral DNA using a labeled probe and a suitable detection reagent (e.g., HRP-conjugated antibody and substrate).
-
Measure the signal (absorbance or fluorescence).
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell-Based Assays for HIV-1 Inhibition
Cell-based assays measure the inhibition of viral replication in a cellular context, providing a more physiologically relevant assessment of an inhibitor's efficacy.[4]
a) HIV-1 Replication Inhibition Assay in T-cell Lines (MTT Assay)
This assay measures the cytopathic effect of HIV-1 on susceptible T-cell lines (e.g., MT-4, CEM) and the protective effect of the inhibitor.[2]
Materials:
-
HIV-1 susceptible T-cell line (e.g., MT-4)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test inhibitor and control inhibitor (e.g., AZT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the T-cell line into a 96-well plate.
-
Prepare serial dilutions of the test and control inhibitors and add them to the cells.
-
Infect the cells with a pre-titered amount of HIV-1. Include uninfected cell controls and infected, untreated controls.
-
Incubate the plate at 37°C in a CO2 incubator for 4-5 days.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell protection for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
b) Single-Cycle Infectivity Assay (TZM-bl Reporter Cell Line)
This assay utilizes a genetically engineered cell line (TZM-bl) that expresses luciferase and β-galactosidase under the control of the HIV-1 LTR promoter. Upon infection, the Tat protein transactivates the promoter, leading to reporter gene expression.
Materials:
-
TZM-bl cells
-
HIV-1 (single-cycle competent or replication-competent)
-
Cell culture medium (DMEM with 10% FBS)
-
Test inhibitor and control inhibitors
-
Luciferase or β-galactosidase assay reagent
-
96-well white or clear plates
-
Luminometer or microplate reader
Protocol:
-
Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitors.
-
Pre-incubate the virus with the diluted inhibitors for 1 hour at 37°C.
-
Remove the medium from the cells and add the virus-inhibitor mixture.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure the luciferase activity or β-galactosidase activity according to the manufacturer's instructions.
-
Calculate the percentage of inhibition relative to the virus control (no inhibitor).
-
Determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the determination of HIV-1 inhibitor IC50 values.
Caption: HIV-1 lifecycle and points of therapeutic intervention.
Caption: General workflow for IC50 value determination.
Caption: Logical relationship between assay types.
References
- 1. Protease inhibitors effectively block cell-to-cell spread of HIV-1 between T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profoldin.com [profoldin.com]
- 6. mdpi.com [mdpi.com]
- 7. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.co.jp [abcam.co.jp]
- 9. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]
Troubleshooting & Optimization
"HIV-1 inhibitor-62" solubility issues in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 inhibitor-62, focusing specifically on challenges related to its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (Compound 6) is an inhibitor of HIV-1 utilized in antiviral research.[1][2] Its chemical formula is C45H71CuN11O6.[1] Like many small molecule drug candidates, particularly those with high molecular weight and lipophilic characteristics, this compound is expected to have poor aqueous solubility. This can pose significant challenges for in vitro assays and in vivo studies, leading to issues such as precipitation in stock solutions or experimental media, which can result in inaccurate and unreliable data.
Q2: I'm seeing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is introduced into an aqueous solution where its solubility is much lower. Here are several troubleshooting steps:
-
Lower the final concentration: The simplest solution is to test if a lower final concentration of the inhibitor remains in solution.
-
Decrease the percentage of DMSO in the final solution: While counterintuitive, sometimes a lower final DMSO concentration can prevent precipitation, although this is less common. It is crucial to maintain a consistent final DMSO concentration across all experimental conditions, including controls.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), to your assay buffer can help to keep the compound in solution.[3]
-
Utilize co-solvents: A mixture of solvents can enhance solubility. A common formulation for in vivo studies of poorly soluble compounds includes DMSO, PEG300, and Tween 80 in a saline or PBS solution.[1]
Q3: What are some general strategies to improve the solubility of hydrophobic compounds like this compound?
A3: A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications. The choice of method depends on the specific experimental requirements.
Troubleshooting Guide: Enhancing Solubility of this compound
This guide provides structured approaches to address solubility issues with this compound in your experiments.
Decision-Making Workflow for Solubilization
The following diagram illustrates a logical workflow for selecting an appropriate solubilization strategy.
Caption: Decision workflow for selecting a solubilization strategy.
Quantitative Data Summary
The following tables summarize various techniques to improve the solubility of poorly water-soluble drugs, which can be applied to this compound.
Table 1: Common Solubilization Techniques
| Technique | Description | Advantages | Disadvantages |
| Co-solvency | Using a water-miscible solvent in which the drug is more soluble.[4] | Simple to implement for initial studies. | Can have toxic effects on cells at higher concentrations. |
| pH Adjustment | Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.[4][5] | Effective for ionizable compounds. | Not suitable for neutral compounds; can affect compound stability. |
| Surfactants | Using agents that form micelles to encapsulate hydrophobic molecules.[6] | Can significantly increase solubility. | May interfere with some biological assays; potential for cell toxicity. |
| Complexation | Using agents like cyclodextrins to form inclusion complexes with the drug.[7] | Can improve solubility and stability. | Can be expensive; may alter the effective concentration of the drug. |
| Solid Dispersions | Dispersing the drug in a solid hydrophilic carrier/matrix.[7][8] | Enhances dissolution rate and solubility.[8] | Can be complex to prepare; potential for the drug to convert to a less soluble crystalline form over time. |
| Nanoparticles | Reducing the particle size of the drug to the nanometer range to increase surface area.[7][9] | Increases dissolution velocity.[9] | Requires specialized equipment for preparation and characterization. |
| Lipid-Based Formulations | Dissolving the compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS).[7][10] | Can significantly enhance oral bioavailability. | More complex formulations to develop and characterize. |
Experimental Protocols
Protocol 1: Preparation and Testing of a Co-solvent Formulation
This protocol details how to prepare a stock solution of this compound using a co-solvent system for in vitro or in vivo studies. A common formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle Solution:
-
In a sterile tube, combine the vehicle components in the desired ratio. A common starting ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.
-
For example, to prepare 1 mL of vehicle:
-
Add 50 µL of DMSO.
-
Add 300 µL of PEG300. Vortex to mix.
-
Add 50 µL of Tween 80. Vortex to mix until the solution is clear.
-
Add 600 µL of saline or PBS. Vortex thoroughly.
-
-
-
Prepare the Drug Solution:
-
Weigh the required amount of this compound.
-
Create a concentrated stock solution by dissolving the inhibitor in a small volume of DMSO first. For instance, if your final desired concentration is 2 mg/mL, you might prepare a 40 mg/mL stock in DMSO.[1]
-
To prepare the final formulation, take the appropriate volume of the DMSO stock and add the other components sequentially as described in step 1, ensuring thorough mixing after each addition.
-
-
Solubility Assessment (Kinetic Solubility):
-
Add a small volume of a high-concentration DMSO stock of this compound to the aqueous buffer.
-
Serially dilute this across a microplate.
-
Measure the turbidity using a nephelometer or a plate reader that can detect light scattering. The concentration at which a significant increase in signal is observed indicates the kinetic solubility limit.[11]
-
Protocol 2: Determining Equilibrium Solubility
This protocol is for determining the thermodynamic or equilibrium solubility of this compound in a specific buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add an excess amount of this compound powder to a microcentrifuge tube.
-
Add a known volume of the aqueous buffer (e.g., 1 mL).
-
Incubate the tube with agitation (e.g., on an orbital shaker) at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[11]
-
After incubation, centrifuge the sample at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. It is advisable to filter the supernatant through a 0.22 µm filter.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method, such as HPLC with a standard curve. This concentration represents the equilibrium solubility.
Experimental Workflow Diagram
The following diagram outlines the workflow for preparing and testing a formulation of this compound.
References
- 1. HIV-1 inhibitor-62_TargetMol [targetmol.com]
- 2. targetmol.cn [targetmol.cn]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HIV-1 Inhibitor-62 Concentration for In vitro Assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the in vitro concentration of novel compounds, such as the designated "HIV-1 inhibitor-62." Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for screening a new HIV-1 inhibitor?
A1: For a novel compound with an unknown potency, it is advisable to start with a broad concentration range. A common approach is to perform a serial dilution, typically logarithmic or half-log, spanning from a high concentration (e.g., 100 µM) down to the nanomolar or picomolar range. This initial screen will help determine the approximate range of activity and identify any potential cytotoxicity at higher concentrations.
Q2: How do I interpret the IC50, CC50, and Selectivity Index (SI)?
A2: These three values are critical for evaluating the potential of an antiviral compound:
-
IC50 (50% Inhibitory Concentration): This is the concentration of your inhibitor that is required to reduce the activity of a specific target (like an enzyme or viral replication) by 50%.[1] A lower IC50 value indicates a more potent inhibitor.
-
CC50 (50% Cytotoxic Concentration): This is the concentration of the compound that causes the death of 50% of the host cells in an uninfected culture.[2] A higher CC50 value is desirable, as it indicates the compound is less toxic to the host cells.
-
Selectivity Index (SI): This is the ratio of the CC50 to the IC50 (SI = CC50 / IC50).[2] The SI provides a measure of the compound's therapeutic window. A higher SI is preferred, as it suggests the compound is effective against the virus at concentrations that are not harmful to the host cells. Generally, an SI value of 10 or greater is considered a good starting point for a promising antiviral candidate.[2]
Q3: My results show high variability between replicates. What are the common causes?
A3: High variability in in vitro assays can stem from several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially when preparing serial dilutions, can lead to significant variations.
-
Cell Seeding Density: Uneven cell distribution in the wells of your microplate can affect the outcome of both infectivity and cytotoxicity assays. Ensure your cell suspension is homogenous before and during plating.
-
Inconsistent Virus Titer: The amount of virus used in each well should be consistent. Variations in the viral stock or improper mixing can lead to differing levels of infection.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate solutes and affect cell growth. It is good practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells to minimize this effect.
-
Compound Precipitation: At higher concentrations, your inhibitor may precipitate out of solution, leading to inaccurate effective concentrations. Visually inspect your stock solutions and dilutions for any signs of precipitation.
Q4: I am not observing any inhibition of HIV-1 replication, even at high concentrations of my compound. What should I do?
A4: If you do not see any antiviral activity, consider the following:
-
Compound Stability: Your inhibitor may be unstable in the assay medium or sensitive to light. Ensure proper storage and handling of the compound.
-
Mechanism of Action: The inhibitor may be targeting a step in the viral life cycle that is not captured by your specific assay. For example, an entry inhibitor will not show activity in a cell-free reverse transcriptase assay. Consider using a different assay that covers other stages of the HIV-1 life cycle.
-
Cell Line Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. Cell-free enzymatic assays can help determine if the compound is active against its purified target.
-
Drug Resistance: If you are using a known strain of HIV-1, it may have pre-existing resistance to the class of inhibitors you are testing.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal in Control Wells | - Contamination of reagents or cell culture.- Reagent instability (e.g., substrate degradation).- Incomplete washing steps. | - Use fresh, sterile reagents.- Perform regular checks for mycoplasma contamination.- Ensure all washing steps in ELISA-based assays are thorough. |
| Low Signal-to-Noise Ratio | - Suboptimal enzyme/substrate concentration.- Insufficient incubation time.- Low virus titer. | - Optimize enzyme and substrate concentrations in enzymatic assays.- Extend incubation times, ensuring they are within the linear range of the assay.- Titer your viral stock to ensure an adequate multiplicity of infection (MOI). |
| Inhibitor Appears to Increase Viral Activity | - Compound may interfere with the assay's detection method (e.g., autofluorescence).- At certain concentrations, some compounds can enhance viral entry or replication. | - Run a control with the compound in the absence of the target to check for assay interference.- Carefully review the dose-response curve for any unusual patterns. |
| Discrepancy Between Cell-Based and Enzymatic Assay Results | - Poor cell permeability of the inhibitor.- The compound is rapidly metabolized or effluxed by the cells.- The inhibitor has off-target effects in the cellular context. | - Consider performing cellular uptake or permeability assays.- Use cell-free enzymatic assays to confirm direct target engagement.- Evaluate the compound in different cell types. |
Quantitative Data Summary
The following tables provide representative data for different classes of HIV-1 inhibitors. Note that these are example values and the actual IC50 and CC50 for "this compound" will need to be determined experimentally.
Table 1: Representative Potency and Cytotoxicity of HIV-1 Inhibitor Classes
| Inhibitor Class | Example Compound | Target | Typical IC50 Range | Typical CC50 (MT-4 cells) | Representative Selectivity Index (SI) |
| NRTI | Zidovudine (AZT) | Reverse Transcriptase | 0.001 - 0.1 µM | > 100 µM | > 1000 |
| NNRTI | Nevirapine | Reverse Transcriptase | 0.01 - 1 µM | > 50 µM | > 50 |
| Protease Inhibitor | Lopinavir | HIV-1 Protease | 0.005 - 0.1 µM | > 25 µM | > 250 |
| Integrase Inhibitor | Raltegravir | HIV-1 Integrase | 0.002 - 0.05 µM | > 75 µM | > 1500 |
| Entry Inhibitor | Maraviroc | CCR5 Co-receptor | 0.001 - 0.02 µM | > 100 µM | > 5000 |
Data compiled from multiple sources for illustrative purposes.[3][4][5][6][7]
Experimental Protocols
Protocol 1: HIV-1 Reverse Transcriptase (RT) Activity Assay
This protocol is for a cell-free, colorimetric assay to measure the activity of HIV-1 RT and the inhibitory effect of a compound.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction Buffer (containing template-primer, e.g., poly(A)·oligo(dT))
-
Labeled dNTPs (e.g., DIG-dUTP and dATP, dCTP, dGTP)
-
Lysis Buffer
-
Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)
-
Peroxidase substrate (e.g., ABTS)
-
Stop Solution
-
Microplate (streptavidin-coated)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of "this compound" in the appropriate solvent (e.g., DMSO), and then dilute further in the reaction buffer.
-
Reaction Setup: In each well of the microplate, add the reaction buffer, dNTPs, HIV-1 RT, and the diluted inhibitor (or solvent control).
-
Incubation: Incubate the plate at 37°C for 1 to 24 hours, depending on the desired sensitivity.
-
Capture: Transfer the reaction mixture to a streptavidin-coated microplate to capture the newly synthesized biotinylated DNA. Incubate for 1 hour at 37°C.
-
Detection:
-
Wash the plate to remove unbound components.
-
Add Anti-DIG-POD and incubate for 1 hour at 37°C.
-
Wash the plate again.
-
Add the peroxidase substrate and incubate until a color change is observed.
-
Add the stop solution.
-
-
Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to the solvent control and determine the IC50 value.
Protocol 2: Single-Cycle Infectivity Assay (TZM-bl Reporter Cell Line)
This cell-based assay measures the ability of an inhibitor to block HIV-1 entry and replication in a single round of infection.[8][9][10]
Materials:
-
TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR)
-
Complete growth medium (DMEM, 10% FBS, antibiotics)
-
HIV-1 viral stock (e.g., Env-pseudotyped virus)
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well cell culture plates (white, solid-bottom for luminescence)
Procedure:
-
Cell Seeding: Seed TZM-bl cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Inhibitor Addition: Prepare serial dilutions of "this compound". Remove the culture medium from the cells and add the diluted inhibitor.
-
Infection: Add the HIV-1 viral stock (at a pre-determined titer) to each well containing the inhibitor. Also, include virus-only controls and cell-only controls.
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.
-
Lysis and Readout:
-
Remove the supernatant from the wells.
-
Add luciferase assay reagent to lyse the cells and generate a luminescent signal.
-
Incubate for 2 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a microplate luminometer.
-
Analysis: Calculate the percent inhibition relative to the virus-only control and determine the IC50 value.
Protocol 3: Cytotoxicity Assay (MTT or XTT)
This assay determines the concentration at which the inhibitor is toxic to the host cells.[11][12][13][14]
Materials:
-
Host cell line (e.g., TZM-bl, MT-4)
-
Complete growth medium
-
MTT or XTT reagent
-
Solubilization solution (for MTT) or electron-coupling reagent (for XTT)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Inhibitor Addition: Add serial dilutions of "this compound" to the wells. Include cell-only (no inhibitor) controls.
-
Incubation: Incubate for the same duration as your infectivity assay (e.g., 48 hours).
-
Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form. Then, add the solubilization solution and incubate until the crystals are fully dissolved.
-
For XTT: Prepare the XTT labeling mixture with the electron-coupling reagent and add it to each well. Incubate for 2-4 hours at 37°C.
-
-
Readout: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450-500 nm for XTT).
-
Analysis: Calculate the percent cell viability relative to the cell-only control and determine the CC50 value.
Visualizations
Experimental and Data Analysis Workflow
Caption: Workflow for evaluating a novel HIV-1 inhibitor.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common assay issues.
HIV-1 Interaction with Host Cell Signaling
Caption: Simplified overview of HIV-1's impact on host signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Class of HIV-1 Inhibitors Targeting the Vpr-Induced G2-Arrest in Macrophages by New Yeast- and Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Troubleshooting Unexpected Cytotoxicity of HIV-1 Inhibitors
Disclaimer: Specific data regarding the mechanism of action and cytotoxic profile of "HIV-1 inhibitor-62" is not publicly available. This guide provides a generalized framework for troubleshooting unexpected cytotoxicity observed with small molecule HIV-1 inhibitors, based on established principles in toxicology and cell biology.
This technical support center is designed for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity during their experiments with HIV-1 inhibitors. The following troubleshooting guides and FAQs will help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is considered "unexpected" cytotoxicity?
A1: Unexpected cytotoxicity refers to cell death observed at concentrations where the inhibitor is not expected to be toxic, based on its selectivity index (SI). The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective inhibitory concentration (IC50). A high SI indicates that the compound is effective at concentrations far below those that cause toxicity. Unexpected cytotoxicity can also refer to a type of cell death (e.g., necrosis instead of apoptosis) that is inconsistent with the compound's known mechanism of action.
Q2: What are the common causes of unexpected cytotoxicity?
A2: Several factors can contribute to unexpected cytotoxicity:
-
Off-target effects: The inhibitor may interact with unintended cellular targets, disrupting critical pathways and leading to cell death.[1][2][3][4][5] Many small molecule drugs interact with multiple biological targets, which can lead to adverse toxic events.[5]
-
Compound Instability/Degradation: The inhibitor may be unstable in the experimental conditions (e.g., culture medium, temperature), degrading into a more toxic substance.[6]
-
Experimental Artifacts: The observed cytotoxicity may not be a true biological effect but rather an artifact of the assay itself. For example, some compounds can interfere with the reagents used in viability assays like MTT.[8][9]
-
Cell Line Specific Sensitivity: The specific cell line used may have a unique sensitivity to the compound that was not observed in other cell types.
-
Solvent Effects: The solvent used to dissolve the inhibitor (e.g., DMSO) may be present at a final concentration that is toxic to the cells.
Q3: My inhibitor shows cytotoxicity. What are the immediate first steps?
A3:
-
Verify the finding: Repeat the experiment with careful attention to dilutions and controls.
-
Check your controls: Ensure that the vehicle (solvent) control shows no cytotoxicity and the positive control (a known cytotoxic agent) shows the expected effect.
-
Review your calculations: Double-check all calculations for inhibitor concentrations.
-
Examine cells microscopically: Look for morphological changes in the cells that could indicate stress or death (e.g., rounding, detachment, membrane blebbing).
Troubleshooting Guide
This guide will walk you through a systematic process to identify the source of unexpected cytotoxicity.
Step 1: Rule out Experimental and Technical Errors
Q: Is the observed cytotoxicity reproducible and not due to experimental setup?
A: To confirm this, perform the following checks:
-
Cell Health and Density:
-
Are the cells healthy and in the logarithmic growth phase before starting the experiment?
-
Is the cell seeding density optimal? High cell density can lead to high spontaneous death and high absorbance in control wells.[10]
-
Are there signs of contamination (bacterial or fungal)?
-
-
Reagent and Media Quality:
-
Is the cell culture medium fresh and properly supplemented? High concentrations of certain substances in the medium can cause high background absorbance.[10]
-
Are all reagents within their expiration dates?
-
-
Assay Interference:
-
Could the inhibitor be interfering with the cytotoxicity assay? For example, some compounds can directly reduce MTT, leading to a false viability reading.[8][9]
-
Action: Run a cell-free control where you add the inhibitor to the assay reagents in media without cells to check for direct chemical reactions.
-
Step 2: Assess the Inhibitor's Integrity and Purity
Q: Could the inhibitor itself be the source of the problem, independent of its intended biological activity?
A: Issues with the compound's quality can lead to misleading results.[6]
-
Purity:
-
What is the purity of the compound lot being used?
-
Action: If possible, obtain a certificate of analysis. Consider having the purity independently verified (e.g., by HPLC). If impurities are detected, a new, purer batch should be tested.
-
-
Stability:
-
Is the inhibitor stable under your experimental conditions (e.g., in aqueous media, at 37°C)?
-
Action: Test the stability of the compound in your cell culture medium over the time course of your experiment. Analyze the pre-incubated medium by HPLC to check for degradation products.
-
-
Solubility:
-
Is the inhibitor fully dissolved at the tested concentrations? Precipitated compound can cause physical stress to cells and can scatter light in absorbance-based assays.
-
Action: Visually inspect the wells for any precipitate. Determine the solubility of your compound in the final assay medium.
-
Step 3: Investigate Off-Target vs. On-Target Effects
Q: Is the cytotoxicity caused by the inhibitor binding to its intended target (on-target) or other molecules (off-target)?
A: Distinguishing between on- and off-target effects is crucial.[1][2][3][4]
-
On-Target Cytotoxicity: The intended target of the HIV-1 inhibitor might have an essential role in host cell survival, and its inhibition is inherently toxic.
-
Action: Research the known function of the inhibitor's target in your specific cell line. Is it involved in critical cellular processes like proliferation or survival?
-
-
Off-Target Cytotoxicity: The inhibitor may be binding to one or more unintended proteins.[5]
-
Action 1: Use a structurally related but inactive analog. If a similar molecule that does not bind to the intended target is available, test it in your assay. If it does not cause cytotoxicity, the effect is more likely on-target.
-
Action 2: Use a different inhibitor for the same target. If another inhibitor with a different chemical scaffold for the same target is available, see if it reproduces the cytotoxic effect.
-
Action 3: Target knockdown/knockout. If possible, use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the intended target.[1][2][3][4] If the cells are still sensitive to the inhibitor after target removal, the cytotoxicity is due to off-target effects.[1][2][3][4]
-
Step 4: Characterize the Mechanism of Cell Death
Q: How are the cells dying? Is it apoptosis or necrosis?
A: Understanding the cell death mechanism can provide clues about the underlying cause of cytotoxicity.
-
Apoptosis (Programmed Cell Death): Characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[11]
-
Necrosis (Uncontrolled Cell Death): Characterized by cell swelling and rupture of the plasma membrane, leading to the release of cellular contents.[11][12]
-
Action: Perform secondary assays to differentiate between apoptosis and necrosis:
-
Annexin V / Propidium Iodide (PI) Staining: Use flow cytometry or fluorescence microscopy to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Caspase Activity Assays: Measure the activity of caspases (e.g., caspase-3, -7, -8, -9), which are key mediators of apoptosis.
-
Mitochondrial Membrane Potential Assays: Use dyes like JC-1 or TMRE to assess mitochondrial health, which is often compromised early in apoptosis.
-
Data Presentation
Table 1: Representative Cytotoxicity and Antiviral Activity of Select HIV-1 Inhibitors
| Inhibitor Class | Example Compound | Target Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| NNRTI | Efavirenz | MT-4 | > 100 | 0.003 | > 33,333 |
| Protease Inhibitor | Darunavir | MT-4 | 116 | 0.004 | 29,000 |
| Integrase Inhibitor | Raltegravir | H9 | > 100 | 0.005 | > 20,000 |
| Maturation Inhibitor | Bevirimat (BVM) | MT-2 | 16.8 | 0.019 | 884 |
Note: These values are examples and can vary significantly depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the HIV-1 inhibitor to the wells. Include vehicle-only (negative) and a known cytotoxin (positive) controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes, an indicator of necrosis or late apoptosis.[15][16]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Controls: Prepare three sets of controls:
-
Vehicle Control: Untreated cells for spontaneous LDH release.
-
Maximum LDH Release Control: Treat cells with a lysis buffer to induce 100% cell death.
-
Background Control: Medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at ~490 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the absorbance values from your samples and controls.
Visualizations
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common me ... | Article | H1 Connect [archive.connect.h1.co]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective [frontiersin.org]
- 13. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytotoxicity - Wikipedia [en.wikipedia.org]
"HIV-1 inhibitor-62" improving bioavailability for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the bioavailability of HIV-1 inhibitor-62 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a research compound identified as an inhibitor of HIV-1, intended for antiviral research.[1] While the specific target is not publicly disclosed, its classification as an "inhibitor" suggests it interferes with a critical step in the HIV-1 lifecycle, such as reverse transcription, integration, or capsid function. Many novel HIV inhibitors target viral proteins like the capsid, which is essential for both early and late stages of replication.
Q2: We are observing low plasma concentrations of this compound in our animal models. What are the likely causes?
A2: Low plasma concentrations of this compound are likely due to poor oral bioavailability, a common challenge with many HIV inhibitors.[2][3] This can be attributed to several factors, including:
-
Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low intestinal permeability: The compound may not efficiently cross the intestinal wall to enter the bloodstream.
-
First-pass metabolism: The compound may be extensively metabolized by enzymes in the gut wall and liver (e.g., Cytochrome P450 enzymes) before it reaches systemic circulation.[2]
-
Efflux by transporters: The compound could be a substrate for efflux pumps like P-glycoprotein, which actively transport it back into the intestinal lumen.[2]
Q3: What are the recommended starting formulations for in vivo studies with this compound?
A3: For preclinical in vivo studies, a common approach for poorly soluble compounds is to use a co-solvent system. A suggested formulation for this compound is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[1] For example, a formulation could consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[1] It is crucial to ensure the compound remains in a clear solution at the desired concentration.
Q4: Are there more advanced formulation strategies to improve the bioavailability of this compound?
A4: Yes, several advanced formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like many HIV inhibitors:
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate.[4][5]
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can enhance dissolution.[5][6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[5][6]
-
pH-sensitive particles: These formulations can protect the drug in the stomach and release it in a more soluble form in the intestine.[7][8]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers During In Vitro Assays
| Symptom | Possible Cause | Suggested Solution |
| Cloudiness or visible precipitate forms when the compound stock (in DMSO) is diluted in assay buffer. | The aqueous solubility of this compound is exceeded. | 1. Decrease the final assay concentration of the inhibitor. 2. Increase the percentage of DMSO in the final assay medium (ensure it does not exceed the tolerance of your cell line, typically <0.5%). 3. Incorporate a non-ionic surfactant like Tween 80 at a low concentration (e.g., 0.01%) in the assay buffer to improve solubility. |
| Inconsistent results in cell-based assays. | The compound may be precipitating over the course of the experiment, leading to variable effective concentrations. | 1. Visually inspect the assay plates under a microscope for any signs of precipitation. 2. Consider using a formulation with solubilizing excipients like cyclodextrins.[9] |
Issue 2: High Variability in Plasma Concentrations in Animal Studies
| Symptom | Possible Cause | Suggested Solution |
| Large standard deviations in pharmacokinetic (PK) data between individual animals. | Incomplete or erratic absorption from the gastrointestinal tract due to poor solubility. The nutritional state of the animals can also affect absorption.[7] | 1. Optimize the formulation to ensure the drug is fully dissolved. Consider a lipid-based formulation or a solid dispersion.[6] 2. Standardize the feeding schedule of the animals, as the presence of food can alter the absorption of some drugs.[7] 3. Ensure the dosing vehicle is homogenous and the compound does not precipitate prior to administration. |
| Lower than expected exposure (AUC) despite a high dose. | Poor dissolution, first-pass metabolism, or P-glycoprotein efflux.[2] | 1. Conduct in vitro permeability assays (e.g., Caco-2) to assess if the compound is a P-gp substrate. 2. If P-gp efflux is confirmed, consider co-administration with a P-gp inhibitor (e.g., ritonavir, although this also inhibits CYP3A4).[10] 3. Perform in vitro metabolism studies using liver microsomes to determine the metabolic stability of the compound. |
Quantitative Data Summary
The following table summarizes hypothetical, yet typical, in vitro properties for a novel, poorly soluble HIV-1 inhibitor like this compound. These values are representative of early-stage drug candidates that require bioavailability enhancement.
| Parameter | Value | Implication for Bioavailability |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very low solubility will likely limit dissolution and absorption. |
| LogP | 4.2 | High lipophilicity can lead to poor aqueous solubility. |
| Caco-2 Permeability (A→B) | 0.5 x 10⁻⁶ cm/s | Low permeability across the intestinal epithelium. |
| Caco-2 Efflux Ratio (B→A / A→B) | > 3 | Suggests the compound is a substrate for an efflux transporter like P-glycoprotein. |
| Liver Microsome Stability (t½) | < 15 min | Rapid metabolism, indicating a high potential for first-pass effect. |
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation
This protocol describes the preparation of a common co-solvent formulation for oral administration in mice.
-
Objective: To prepare a 2 mg/mL working solution of this compound for a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out the required amount of this compound. For 1 mL of a 2 mg/mL solution, weigh 2 mg of the compound.
-
Prepare a stock solution by dissolving the 2 mg of drug in 50 µL of DMSO to create a 40 mg/mL mother liquor.[1] Ensure it is fully dissolved.
-
In a separate tube, add 300 µL of PEG300.
-
Add the 50 µL of the DMSO stock solution to the PEG300 and vortex until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and vortex until clear.
-
Add 600 µL of saline or PBS to the mixture and vortex thoroughly until the final solution is clear and homogenous.[1]
-
Visually inspect the final formulation for any signs of precipitation before administration.
-
Protocol 2: In Vitro Solubility Assessment
This protocol outlines a basic kinetic solubility assay to determine the aqueous solubility of this compound.
-
Objective: To estimate the solubility of this compound in a buffered aqueous solution.
-
Materials:
-
This compound (10 mM stock in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
Plate reader capable of measuring turbidity or a method for quantifying the compound (e.g., HPLC-UV)
-
-
Procedure:
-
Add 198 µL of PBS (pH 7.4) to each well of the microplate.
-
Add 2 µL of the 10 mM DMSO stock solution of this compound to the first well to achieve a starting concentration of 100 µM.
-
Perform serial dilutions across the plate to generate a range of concentrations.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well using a plate reader at a wavelength such as 620 nm. The concentration at which a significant increase in turbidity is observed is an estimation of the kinetic solubility.
-
Alternatively, centrifuge the plate to pellet any precipitate and quantify the amount of compound remaining in the supernatant using a suitable analytical method like HPLC-UV.
-
Visualizations
Caption: Workflow for improving in vivo bioavailability of this compound.
Caption: Factors limiting the oral bioavailability of this compound.
References
- 1. HIV-1 inhibitor-62_TargetMol [targetmol.com]
- 2. Oral absorption of the HIV protease inhibitors: a current update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Oral bioavailability of a poorly water soluble HIV-1 protease inhibitor incorporated into pH-sensitive particles: effect of the particle size and nutritional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. A Review of FDA-Approved Anti-HIV-1 Drugs, Anti-Gag Compounds, and Potential Strategies for HIV-1 Eradication [mdpi.com]
"HIV-1 inhibitor-62" overcoming resistance mutations in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing HIV-1 Inhibitor-62 in in vitro studies to overcome resistance mutations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The precise mechanism of action for this compound is proprietary. However, based on its in vitro profile, it is a potent antiviral agent targeting a crucial step in the HIV-1 replication cycle. Further characterization by the end-user is recommended to elucidate its specific target.
Q2: Against which classes of drug-resistant HIV-1 has Inhibitor-62 shown efficacy?
A2: this compound has demonstrated in vitro activity against a range of HIV-1 strains harboring resistance mutations to existing classes of antiretroviral drugs, including nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs).
Q3: How should I interpret the fold-change in IC50 values for resistant versus wild-type strains?
A3: The fold-change in the 50% inhibitory concentration (IC50) is a critical parameter for quantifying the impact of resistance mutations. It is calculated by dividing the IC50 value for the resistant strain by the IC50 value for the wild-type strain. A lower fold-change indicates that the inhibitor retains potency against the mutant virus. Generally, a fold-change of less than 4 is considered to indicate susceptibility, while higher values suggest reduced susceptibility.
Q4: What is the recommended range of concentrations for in vitro testing?
A4: For initial experiments, a broad range of concentrations is recommended, typically from low nanomolar to high micromolar, to determine the IC50 value accurately. A serial dilution, for example, from 0.1 nM to 10 µM, is a common starting point.
Q5: Is there any known cytotoxicity associated with Inhibitor-62?
A5: Cytotoxicity should be assessed in parallel with antiviral activity assays. The 50% cytotoxic concentration (CC50) should be determined for the cell line used in your experiments. The therapeutic index (TI), calculated as CC50/IC50, is a measure of the inhibitor's safety window. A higher TI is desirable.
Troubleshooting Guides
Issue 1: High variability in IC50 values between replicate experiments.
-
Question: My IC50 values for Inhibitor-62 are inconsistent across experiments. What could be the cause?
-
Answer:
-
Cell Health and Density: Ensure that the cells used are in the logarithmic growth phase and that the seeding density is consistent for each experiment. Over-confluent or unhealthy cells can lead to variable results.
-
Virus Stock Titer: The titer of your viral stock can degrade over time with repeated freeze-thaw cycles. Use a fresh aliquot of a well-characterized viral stock for each experiment.
-
Compound Dilution: Prepare fresh serial dilutions of Inhibitor-62 for each experiment. Inaccurate pipetting during dilution can lead to significant errors.
-
Assay Incubation Time: The timing of infection and the duration of the assay should be kept constant.
-
Issue 2: No significant inhibition of viral replication observed.
-
Question: I am not observing any antiviral activity with Inhibitor-62, even at high concentrations. What should I check?
-
Answer:
-
Compound Stability: Verify the storage conditions and shelf-life of your Inhibitor-62 stock. The compound may have degraded.
-
Virus Strain: Confirm the identity and susceptibility of the HIV-1 strain you are using. It is possible you are using a strain with pre-existing resistance to this class of inhibitor.
-
Assay Readout: Ensure that your detection method (e.g., p24 ELISA, luciferase reporter) is functioning correctly. Include appropriate positive and negative controls in your assay.
-
Issue 3: Significant cytotoxicity observed at concentrations where antiviral activity is expected.
-
Question: Inhibitor-62 is showing toxicity to my cells at concentrations close to its expected IC50. How can I address this?
-
Answer:
-
Confirm Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT, XTT) to accurately determine the CC50.[1]
-
Different Cell Line: Consider testing the inhibitor in a different cell line that may be less sensitive to its cytotoxic effects.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve Inhibitor-62 is not contributing to the observed cytotoxicity.
-
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of this compound Against Drug-Resistant HIV-1 Strains
| HIV-1 Strain | Resistance Class | Key Resistance Mutations | IC50 (nM) | Fold-Change vs. Wild-Type |
| Wild-Type (NL4-3) | - | - | 1.5 | 1.0 |
| NRTI-Resistant | NRTI | M184V, T215Y | 4.5 | 3.0 |
| NNRTI-Resistant | NNRTI | K103N, Y181C | 3.8 | 2.5 |
| PI-Resistant | PI | M46I, I54V, V82A | 6.2 | 4.1 |
| INSTI-Resistant | INSTI | G140S, Q148H | 5.1 | 3.4 |
| Multi-Drug Resistant | NRTI, NNRTI, PI | M184V, K103N, V82A | 8.9 | 5.9 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | CC50 (µM) |
| MT-4 | > 50 |
| CEM-SS | > 50 |
| TZM-bl | > 50 |
| PBMCs | 42 |
Experimental Protocols
1. Determination of 50% Inhibitory Concentration (IC50) in a Cell-Based Assay
This protocol describes a common method for determining the IC50 of an antiviral compound using a cell line susceptible to HIV-1 infection and a viral stock.
-
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, TZM-bl)
-
Complete culture medium
-
HIV-1 viral stock of known titer
-
This compound
-
96-well cell culture plates
-
Reagent for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay reagent)
-
-
Procedure:
-
Seed the 96-well plates with cells at an optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the culture medium from the cells and add the diluted inhibitor.
-
Add a pre-determined amount of HIV-1 viral stock to each well, except for the cell control wells.
-
Incubate the plates for a period appropriate for the virus and cell line (typically 3-7 days).
-
After incubation, quantify the extent of viral replication using a suitable method.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) using an MTT assay.
-
Materials:
-
Cell line used for antiviral assays
-
Complete culture medium
-
This compound
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
-
Procedure:
-
Seed the 96-well plates with cells at the same density as in the antiviral assay.
-
Add serial dilutions of this compound to the wells.
-
Incubate for the same duration as the antiviral assay.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the CC50 value by plotting cell viability against the inhibitor concentration.
-
Visualizations
Caption: Workflow for IC50 Determination of this compound.
Caption: Troubleshooting Decision Tree for In Vitro Experiments.
Caption: Simplified HIV-1 Replication Cycle and Drug Targets.
References
"HIV-1 inhibitor-62" refining purification methods
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the purification methods for HIV-1 Inhibitor-62, a novel small molecule targeting HIV-1 integrase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an integrase strand transfer inhibitor (INSTI). It blocks the catalytic activity of HIV-1 integrase, a crucial enzyme for the integration of viral DNA into the host cell's genome.[1][2][3] By preventing this integration, the inhibitor effectively halts the viral replication cycle.[1][4]
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents used in the synthesis and purification steps. The specific impurities will depend on the synthetic route employed.
Q3: Which purification techniques are most effective for this compound?
A3: High-Performance Liquid Chromatography (HPLC) and recrystallization are highly effective methods for purifying small molecule inhibitors like this compound.[5][6] The choice between these methods depends on the scale of purification and the nature of the impurities.
Q4: How can I improve the yield and purity of this compound during purification?
A4: Optimizing the purification protocol is key. For HPLC, this involves selecting the appropriate column, mobile phase, and gradient. For recrystallization, the choice of solvent system is critical to ensure high recovery of the pure compound.[5][7]
Troubleshooting Guides
HPLC Purification Issues
This guide addresses common problems encountered during the HPLC purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Resolution | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase by adjusting the solvent ratio or pH. A shallower gradient can also improve separation.[8] |
| Column degradation. | Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column.[8] | |
| Peak Tailing | Column overload. | Reduce the amount of sample injected onto the column.[8] |
| Secondary interactions between the analyte and the stationary phase. | Adjust the mobile phase pH or add a competing amine to the mobile phase to reduce secondary interactions. | |
| Inconsistent Retention Times | Fluctuation in pump pressure or mobile phase composition. | Ensure the HPLC system is properly primed and there are no leaks. Check the mobile phase composition and degas the solvents.[9] |
| Column temperature variations. | Use a column oven to maintain a consistent temperature.[9] | |
| No Peaks Detected | Detector issue or no sample injected. | Check detector settings (wavelength) and ensure the autosampler is functioning correctly. |
| Compound crashed out of solution. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
Recrystallization Issues
This guide provides solutions for common challenges during the recrystallization of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No Crystal Formation | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the inhibitor. |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] | |
| Insufficient nucleation sites. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[7] | |
| Oily Precipitate Forms | The boiling point of the solvent is too high, causing the solute to "oil out". | Use a lower-boiling point solvent or a solvent pair. |
| Impurities are preventing crystallization. | Attempt further purification by another method (e.g., column chromatography) before recrystallization. | |
| Low Recovery of Crystals | The compound is too soluble in the chosen solvent at low temperatures. | Choose a solvent in which the compound has lower solubility at cold temperatures.[5] |
| Crystals were lost during filtration. | Use a finer porosity filter paper or a Buchner funnel with a proper seal. | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and filter it before cooling to remove colored impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Purification
This protocol outlines a general method for the purification of this compound.
1. Sample Preparation:
-
Dissolve the crude this compound in a suitable solvent (e.g., a mixture of the mobile phase solvents) to a concentration of 1-5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 260 nm (or the λmax of this compound).
-
Injection Volume: 20 µL.
-
Gradient:
Time (min) % Mobile Phase B 0 10 25 90 30 90 31 10 | 35 | 10 |
3. Fraction Collection:
-
Collect fractions corresponding to the main peak of this compound.
4. Post-Purification:
-
Combine the pure fractions.
-
Remove the solvent by rotary evaporation or lyophilization.
-
Analyze the purity of the final product by analytical HPLC.
Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
1. Solvent Selection:
-
Test the solubility of this compound in various solvents at room temperature and at their boiling points to find a suitable solvent system. An ideal solvent will dissolve the compound when hot but not when cold.[5]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the compound completely.[6]
3. Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]
5. Filtration and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[7]
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
6. Drying:
-
Dry the purified crystals in a vacuum oven or by air drying.
7. Purity Assessment:
-
Determine the melting point of the crystals and analyze their purity by analytical HPLC.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General purification workflow for this compound.
References
- 1. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. LabXchange [labxchange.org]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
"HIV-1 inhibitor-62" stability testing and degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and degradation product analysis of HIV-1 Inhibitor-62.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. For aqueous buffers, ensure the pH is maintained between 6.0 and 7.5 to minimize hydrolysis.
Q2: What are the typical storage conditions for this compound?
Solid this compound should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Q3: What are the known degradation pathways for this compound?
This compound is susceptible to degradation under several conditions:
-
Hydrolysis: The ester and amide moieties can undergo hydrolysis, particularly at acidic or alkaline pH.
-
Oxidation: The molecule is sensitive to oxidative stress, which can be initiated by exposure to air, light, or oxidizing agents.[1]
-
Photodegradation: Exposure to UV light can lead to the formation of photolytic degradation products.
Q4: How can I monitor the stability of this compound in my experimental setup?
The stability of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Q5: Are there any known incompatibilities with common excipients or reagents?
Avoid using strong oxidizing agents and highly acidic or basic buffers in formulations with this compound. Compatibility with specific excipients should be evaluated on a case-by-case basis through formal stability studies.
Troubleshooting Guides
Problem: I am observing a rapid loss of this compound potency in my cell-based assays.
-
Possible Cause 1: Degradation in aqueous media.
-
Troubleshooting Step: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Minimize the time the compound spends in aqueous solution. Consider using a serum-free medium for initial dilutions if serum components are suspected of enzymatic degradation.
-
-
Possible Cause 2: Adsorption to plasticware.
-
Troubleshooting Step: Use low-adhesion microplates and polypropylene tubes for storing and handling solutions of this compound. Pre-rinsing plasticware with the experimental buffer may also help to saturate non-specific binding sites.
-
-
Possible Cause 3: Photodegradation from laboratory lighting.
-
Troubleshooting Step: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to direct laboratory light during experimental procedures.
-
Problem: I am observing multiple unexpected peaks in my HPLC analysis.
-
Possible Cause 1: Sample contamination.
-
Troubleshooting Step: Ensure that all solvents, buffers, and vials used for sample preparation are of high purity and are free from contaminants. Run a blank injection (solvent only) to identify any peaks originating from the system or solvents.
-
-
Possible Cause 2: On-column degradation.
-
Troubleshooting Step: Investigate the effect of the mobile phase composition and pH on the stability of this compound. A less acidic or basic mobile phase, or a shorter analysis time, may prevent on-column degradation.
-
-
Possible Cause 3: Formation of multiple degradation products.
-
Troubleshooting Step: This indicates significant instability under the tested conditions. Perform systematic stress testing (see Experimental Protocols) to identify the specific conditions (e.g., pH, temperature, light) that are causing the degradation. Use a diode array detector (DAD) or mass spectrometry (MS) to obtain spectral information about the new peaks to aid in their identification.
-
Data Presentation
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours
| Solvent | Initial Concentration (µM) | % Remaining after 24h | Appearance of Degradation Products (Peak Area %) |
| DMSO | 100 | 99.5 | < 0.5 |
| Ethanol | 100 | 98.2 | 1.8 |
| PBS (pH 7.4) | 100 | 85.1 | 14.9 |
| Acetonitrile | 100 | 99.1 | 0.9 |
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation | Major Degradation Products Identified |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 25.3 | Hydrolyzed ester and amide products |
| Base Hydrolysis (0.1 N NaOH, 60°C, 4h) | 45.8 | Hydrolyzed ester and amide products |
| Oxidation (3% H₂O₂, RT, 24h) | 32.1 | N-oxide and hydroxylated derivatives |
| Photolytic (UV light, 254 nm, 24h) | 18.5 | Photodimers and rearranged isomers |
| Thermal (80°C, 48h) | 12.2 | Isomeric impurities |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis of this compound
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm
-
Column Temperature: 30°C
Protocol 2: Forced Degradation (Stress Testing) Protocol
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in acetonitrile:water 1:1) to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Store the solid form of this compound in an oven at 80°C for 48 hours. Dissolve in a suitable solvent for HPLC analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Protocol 1.
Visualizations
References
"HIV-1 inhibitor-62" minimizing off-target effects in experiments
Welcome to the technical support center for HIV-1 Inhibitor-62. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Inhibitor-62 effectively while minimizing potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and specific competitive inhibitor of the HIV-1 protease enzyme. By binding to the active site of the protease, it blocks the cleavage of Gag and Gag-Pol polyproteins, which is a crucial step in the viral maturation process. This results in the production of immature, non-infectious virions.[1][2][3]
Q2: What are the known or potential off-target effects of this compound?
A2: While designed for high specificity, this compound may exhibit some off-target activities, a phenomenon observed with other protease inhibitors.[4][5][6] Potential off-target effects can include interactions with human cellular proteases, such as those involved in metabolic pathways, which may lead to cellular toxicity or altered cellular function.[4][6] Researchers should be particularly aware of potential impacts on glucose and lipid metabolism.[4]
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects involves careful experimental design. Key strategies include:
-
Dose-Response Studies: Use the lowest effective concentration of Inhibitor-62 by determining the precise IC50 in your specific assay system.
-
Control Experiments: Always include appropriate controls, such as mock-treated cells and cells treated with a known, well-characterized HIV-1 protease inhibitor.
-
Cytotoxicity Assays: Concurrently run cytotoxicity assays to determine the concentration at which Inhibitor-62 may induce cell death.
-
Use of Specific Cell Lines: If possible, use cell lines that have been characterized for their response to protease inhibitors.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is best dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to keep the stock solution at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: High Cellular Toxicity Observed at Expected Efficacious Concentrations
Q: I am observing significant cell death in my culture at concentrations where I expect to see potent inhibition of HIV-1 replication. How can I determine if this is an off-target effect?
A: This is a common challenge when working with new inhibitors. The key is to differentiate between specific antiviral activity and general cytotoxicity.
Troubleshooting Steps:
-
Determine the Therapeutic Index: The therapeutic index is a quantitative comparison of the concentration at which a drug is effective to the concentration at which it is toxic.
-
Action: Perform a cell viability assay (e.g., MTT, MTS, or Trypan Blue exclusion) in parallel with your antiviral assay. This will allow you to determine the 50% cytotoxic concentration (CC50).
-
Action: Calculate the Selectivity Index (SI) using the formula: SI = CC50 / IC50 . A higher SI value indicates a more favorable therapeutic window.
-
-
Control for Solvent Effects: The solvent used to dissolve Inhibitor-62 (typically DMSO) can be toxic to cells at higher concentrations.
-
Action: Include a solvent control in your experiments where cells are treated with the same concentration of DMSO used in your highest concentration of Inhibitor-62.
-
-
Compare with a Known Inhibitor: Use a well-characterized HIV-1 protease inhibitor (e.g., Saquinavir, Ritonavir) as a positive control.
-
Action: Test the control inhibitor in your assay system to see if it produces a similar toxicity profile. This can help determine if the observed toxicity is a general effect of protease inhibition in your specific cell line.
-
Logical Workflow for Troubleshooting High Toxicity
Caption: Troubleshooting workflow for high cellular toxicity.
Issue 2: Inconsistent Inhibitory Activity Across Experiments
Q: I am seeing significant variability in the IC50 value of Inhibitor-62 between different experimental runs. What could be causing this?
A: Inconsistent results can stem from several factors, ranging from reagent stability to assay conditions.
Troubleshooting Steps:
-
Inhibitor Stability: Repeated freeze-thaw cycles can degrade the inhibitor.
-
Action: Prepare fresh dilutions of Inhibitor-62 from a new aliquot for each experiment. Avoid using previously frozen and thawed dilutions.
-
-
Assay Conditions: Minor variations in assay conditions can lead to different outcomes.
-
Action: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Ensure consistent temperature and CO2 levels during incubation.
-
-
Viral Stock Titer: The amount of virus used in an infection assay can influence the apparent IC50.
-
Action: Titer your viral stock before each experiment and use a consistent multiplicity of infection (MOI).
-
Experimental Workflow for Consistent Results
Caption: Standardized workflow for inhibitor testing.
Quantitative Data Summary
The following tables provide a summary of the key characteristics of this compound based on in-house validation assays.
Table 1: Potency and Cytotoxicity Profile of this compound
| Parameter | Cell Line | Value |
| IC50 (nM) | TZM-bl | 5.2 |
| MT-4 | 8.1 | |
| PBMCs | 12.5 | |
| CC50 (µM) | TZM-bl | > 50 |
| MT-4 | 45.2 | |
| PBMCs | 38.9 | |
| Selectivity Index | TZM-bl | > 9615 |
| MT-4 | 5580 | |
| PBMCs | 3112 |
Table 2: Off-Target Screening Profile
| Target (Human Protease) | IC50 (µM) |
| Cathepsin D | > 100 |
| Renin | > 100 |
| Pepsin | 85 |
| BACE1 | > 100 |
Experimental Protocols
Protocol 1: HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol is for determining the in vitro inhibitory activity of Inhibitor-62 against purified HIV-1 protease.
Materials:
-
HIV-1 Protease Assay Buffer
-
Purified recombinant HIV-1 Protease
-
HIV-1 Protease Substrate (fluorogenic)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in HIV-1 Protease Assay Buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. Include wells for "Enzyme Control" (buffer only) and "Inhibitor Control" (a known inhibitor).
-
Prepare the HIV-1 Protease Enzyme Solution by diluting the enzyme in the assay buffer. Add 80 µL of this solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Prepare the HIV-1 Protease Substrate solution. Add 10 µL to each well to start the reaction.
-
Immediately begin measuring the fluorescence at the appropriate excitation/emission wavelengths in kinetic mode for 30-60 minutes.
-
Calculate the rate of reaction for each well and determine the IC50 value for Inhibitor-62.
Protocol 2: Cell-Based HIV-1 Replication Assay (TZM-bl cells)
This protocol measures the ability of Inhibitor-62 to block HIV-1 infection in a cell-based model.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM + 10% FBS + antibiotics)
-
HIV-1 virus stock (e.g., NL4-3)
-
This compound
-
Luciferase assay reagent
-
96-well white microplate
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the old medium from the cells and add 50 µL of the inhibitor dilutions.
-
Add 50 µL of HIV-1 virus stock (at a pre-determined titer) to each well. Include "Virus Control" wells (no inhibitor) and "Cell Control" wells (no virus).
-
Incubate for 48 hours at 37°C.
-
Remove the supernatant and lyse the cells according to the luciferase assay reagent manufacturer's instructions.
-
Read the luminescence on a microplate luminometer.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Signaling Pathways and Workflows
HIV-1 Lifecycle and Point of Inhibition
Caption: HIV-1 lifecycle with the inhibitory action of Inhibitor-62.
References
- 1. mdpi.com [mdpi.com]
- 2. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
"HIV-1 inhibitor-62" adjusting assay conditions for reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assay conditions for the reproducible evaluation of "HIV-1 inhibitor-62."
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The precise mechanism of action for this compound is proprietary. However, it is designed to interfere with a critical step in the HIV-1 replication cycle. Establishing a clear understanding of the target through mechanism-of-action studies is crucial for assay design. Assays like time-of-addition experiments can help elucidate which stage of the viral life cycle is inhibited.[1]
Q2: Which cell lines are recommended for testing this compound?
A2: TZM-bl or T-cell lines are highly permissive for HIV-1 and are commonly used in antiviral screening.[2] The TZM-bl cell line, which expresses high levels of CD4, CXCR4, and CCR5, and contains reporter genes like luciferase, is particularly useful for reproducible screening of antiretroviral candidates.[2] The choice of cell line should also consider the inhibitor's target and potential cytotoxicity.
Q3: How can I determine the appropriate concentration range for this compound in my initial experiments?
A3: A dose-response curve should be generated to determine the 50% effective concentration (EC50). It is also critical to assess the 50% cytotoxic concentration (CC50) to understand the therapeutic window. The selectivity index (SI), calculated as CC50/EC50, is a crucial measure of the inhibitor's specificity.[3][4] Initial screening might start with a broad concentration range (e.g., 0.01 µM to 100 µM).
Q4: What are the most common sources of variability in HIV-1 inhibitor assays?
A4: Common sources of variability include:
-
Cell health and passage number: Use cells at a consistent and low passage number.
-
Virus stock quality: Titer and quality of the viral stock can significantly impact results.
-
Reagent stability: Ensure proper storage and handling of all reagents, including the inhibitor.
-
Assay conditions: Variations in incubation times, temperature, and CO2 levels can affect reproducibility.
-
Operator variability: Consistent pipetting techniques and adherence to protocols are essential.
Q5: How can I control for the potential cytotoxicity of this compound?
A5: Always run a parallel cytotoxicity assay, such as an MTT or Neutral Red assay, using the same cell line and experimental conditions but without the virus.[2] This will help differentiate between antiviral activity and cell death caused by the compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of this compound.
Problem 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge effects in plates | Avoid using the outer wells of the plate, or fill them with sterile media/PBS. |
| Incomplete mixing of reagents | Gently mix the plate after adding each reagent. |
Problem 2: Inconsistent IC50/EC50 Values Across Experiments
| Potential Cause | Recommended Solution |
| Variation in virus stock | Use a single, large batch of well-characterized and titered virus stock. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| Cell passage number drift | Maintain a consistent cell passage number for all experiments. Regularly check for mycoplasma contamination. |
| Fluctuation in incubation time | Strictly adhere to the specified incubation times for virus infection and compound treatment. |
| Degradation of inhibitor | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Store the stock appropriately. |
Problem 3: No Inhibitory Activity Observed
| Potential Cause | Recommended Solution |
| Inactive compound | Verify the integrity and concentration of the inhibitor stock. |
| Incorrect assay target | Confirm that the chosen assay and cell line are appropriate for the inhibitor's expected mechanism of action. |
| Drug resistance | If using a specific viral strain, check for known resistance mutations to the class of inhibitors to which this compound belongs.[5][6] |
| Suboptimal assay conditions | Optimize parameters such as multiplicity of infection (MOI) and incubation time. |
Experimental Protocols
Protocol 1: TZM-bl Reporter Gene Assay for Antiviral Activity
This assay measures the inhibition of HIV-1 entry and replication.
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium.
-
Treatment and Infection: Add the diluted inhibitor to the cells, followed by the addition of a predetermined titer of HIV-1 virus. Include control wells with virus only (positive control) and cells only (negative control).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the virus control and determine the EC50 value.
Protocol 2: MTT Assay for Cytotoxicity
This assay assesses the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate as described for the antiviral assay.
-
Compound Treatment: Add serial dilutions of this compound to the wells (without virus).
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the untreated cell control and determine the CC50 value.
Data Presentation
Table 1: Example Antiviral Activity and Cytotoxicity Data for this compound
| Concentration (µM) | % Inhibition (Antiviral Assay) | % Cytotoxicity (MTT Assay) |
| 100 | 98.5 | 55.2 |
| 33.3 | 97.2 | 15.1 |
| 11.1 | 95.8 | 5.3 |
| 3.7 | 88.4 | 2.1 |
| 1.2 | 75.6 | 0.8 |
| 0.4 | 52.1 | 0.2 |
| 0.1 | 23.7 | 0.1 |
| 0.04 | 8.9 | 0.0 |
Summary of Results:
-
EC50: 0.38 µM
-
CC50: > 100 µM
-
Selectivity Index (SI): > 263
Visualizations
References
- 1. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 2. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors [mdpi.com]
- 5. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
Technical Support Center: Troubleshooting Inconsistent Results with HIV-1 Inhibitors
This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results encountered while working with HIV-1 inhibitors, including investigational compounds like "HIV-1 inhibitor-62".
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant variability in the IC50 value of our HIV-1 inhibitor between experiments. What are the potential causes?
A1: Variability in IC50 values is a common issue and can stem from several factors. A systematic review of your experimental setup is crucial. Key areas to investigate include:
-
Assay Type: Different assay formats can yield different results. For instance, multi-round infectivity assays may show different IC50 values compared to single-cycle assays due to the evolution of resistant variants in longer-term cultures.[1] Single-round infectivity assays are often preferred for measuring the instantaneous inhibition by a drug.[1]
-
Cell Line and Passage Number: The type of cell used (e.g., primary CD4+ T cells vs. transformed cell lines like HEK 293T) can significantly impact results.[1] Cell lines can change their characteristics over time with increasing passage numbers, affecting viral replication and inhibitor sensitivity. It is advisable to use cells within a consistent and low passage number range.
-
Viral Stock: Inconsistencies in the viral stock, such as variations in titer, the presence of defective particles, or the genetic diversity of the virus, can lead to variable results. Ensure your viral stocks are well-characterized and stored properly in aliquots to avoid repeated freeze-thaw cycles.
-
Multiplicity of Infection (MOI): The ratio of infectious virus particles to target cells (MOI) can influence the apparent potency of an inhibitor.[1] Lower MOIs may result in lower IC50 values and can more closely mimic in vivo infection.[1] It is critical to maintain a consistent MOI across experiments.
-
Reagent Quality and Consistency: Variations in media, serum batches, and other reagents can introduce variability. It is recommended to test new batches of critical reagents, such as fetal bovine serum, for their ability to support viral replication and not interfere with the inhibitor's activity.
-
Drug Stability and Solubility: The inhibitor itself may be unstable under certain experimental conditions (e.g., temperature, pH) or may not be fully solubilized, leading to inaccurate concentrations. Always prepare fresh dilutions from a well-characterized stock solution.
Q2: Our inhibitor shows potent activity against laboratory-adapted HIV-1 strains but is less effective against primary isolates. Why might this be?
A2: This is a common observation in HIV-1 drug development. Several factors contribute to this discrepancy:
-
Viral Tropism: Laboratory-adapted strains are often T-cell line tropic (X4-tropic), while a significant proportion of primary isolates, especially early in infection, are macrophage-tropic (R5-tropic).[2] These viruses use different co-receptors (CXCR4 for X4 and CCR5 for R5) for entry into the host cell.[2] If your inhibitor targets a specific step in the entry process, its efficacy may be dependent on the co-receptor used.
-
Genetic Diversity: Primary isolates exhibit a much higher degree of genetic diversity compared to clonal, laboratory-adapted strains. This diversity can include polymorphisms in the drug's target protein, which may reduce the inhibitor's binding affinity.
-
Host Cell Environment: Primary cells, such as peripheral blood mononuclear cells (PBMCs) or CD4+ T cells, represent a more physiologically relevant environment than immortalized cell lines.[1] The cellular metabolism and protein expression in primary cells can influence both viral replication and the activity of the inhibitor.
Q3: We are seeing cytotoxicity at concentrations close to the effective antiviral concentration. How can we differentiate between antiviral activity and cell toxicity?
A3: Distinguishing true antiviral activity from non-specific cytotoxicity is critical.
-
Determine the Cytotoxic Concentration 50 (CC50): This is the concentration of the compound that reduces the viability of uninfected cells by 50%. This should be determined in parallel with your antiviral assays, using the same cell type, incubation time, and assay conditions.
-
Calculate the Selectivity Index (SI): The SI is the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value indicates a more favorable therapeutic window, with a larger separation between the cytotoxic and antiviral concentrations. An SI of less than 10 is generally considered indicative of significant cytotoxicity contributing to the apparent antiviral effect.
-
Microscopic Examination: Visually inspect the cells treated with the inhibitor under a microscope. Look for signs of cytotoxicity, such as changes in cell morphology, detachment from the culture surface, or reduced cell density, in both infected and uninfected cultures.
Q4: Our experimental results are inconsistent with the inhibitor's known mechanism of action. What could be the issue?
A4: If your results are unexpected based on the presumed mechanism of action, consider the following:
-
Off-Target Effects: The inhibitor may have additional, unanticipated biological activities.[3] For example, some HIV-1 protease inhibitors have been shown to affect other cellular proteases or signaling pathways.[3]
-
Indirect Effects: The compound might not be directly targeting a viral protein but could be modulating a host cell factor that is essential for viral replication.
-
Drug Interactions: If you are testing the inhibitor in combination with other antiretroviral drugs, there could be antagonistic or synergistic interactions that alter the expected outcome.
-
Experimental Artifacts: It is crucial to rule out any potential artifacts in your assay system. For example, some compounds can interfere with reporter gene assays (e.g., luciferase, GFP) by directly inhibiting the reporter enzyme or by having autofluorescent properties.
Data Presentation: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Parameter to Check | Recommended Action |
| Assay System | Assay format (single-cycle vs. multi-round) | Use a standardized, single-cycle infectivity assay for consistent measurement of instantaneous inhibition.[1] |
| Cell line and passage number | Maintain a consistent cell source and use cells within a defined low passage number range. | |
| Virus | Viral stock integrity and titer | Use a well-characterized, single-use aliquot of viral stock for each experiment. Re-titer viral stocks periodically. |
| Multiplicity of Infection (MOI) | Calculate and maintain a consistent MOI for all experiments. Note that lower MOIs can lead to lower IC50 values.[1] | |
| Reagents | Media, serum, and supplement variability | Test new lots of critical reagents before use in large-scale experiments. Maintain a single, qualified lot for a set of experiments. |
| Compound | Solubility and stability | Prepare fresh dilutions for each experiment from a validated stock. Confirm solubility in the final assay medium. |
| Experimental Procedure | Pipetting accuracy, incubation times, plate uniformity | Ensure all equipment is calibrated. Use standardized protocols with consistent timing. Include appropriate controls on every plate. |
Experimental Protocols
Single-Cycle HIV-1 Infectivity Assay (Pseudovirus Assay)
This assay is commonly used to determine the potency of HIV-1 inhibitors that target various stages of the viral life cycle, including entry, reverse transcription, and integration.
Materials:
-
HEK 293T cells
-
Env-deficient HIV-1 backbone vector expressing luciferase or another reporter gene (e.g., pNL4-3.Luc.R-E-)
-
Expression vector for the HIV-1 envelope glycoprotein (Env) of interest
-
Target cells (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR)
-
Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)
-
Transfection reagent
-
Test inhibitor and control drugs
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Pseudovirus Production:
-
Co-transfect HEK 293T cells with the Env-deficient HIV-1 backbone vector and the Env expression vector using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the cell culture supernatant containing the pseudovirus particles.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Titer the pseudovirus stock to determine the infectious units per milliliter (IU/mL).
-
-
Inhibitor Treatment and Infection:
-
Plate target cells (e.g., TZM-bl) in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test inhibitor and control drugs in cell culture medium.
-
Remove the culture medium from the cells and add the medium containing the diluted inhibitors.
-
Add a standardized amount of pseudovirus (at a pre-determined MOI) to each well.
-
Incubate for 48 hours at 37°C.
-
-
Quantification of Infection:
-
Remove the culture supernatant.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
MTT Cytotoxicity Assay
This assay is used to determine the concentration at which an inhibitor becomes toxic to the host cells.
Materials:
-
Target cells (the same cells used in the antiviral assay)
-
Cell culture medium
-
Test inhibitor
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Methodology:
-
Cell Plating and Inhibitor Treatment:
-
Plate cells in a 96-well plate at the same density as in the antiviral assay and incubate overnight.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium and add the medium containing the diluted inhibitor to the cells.
-
Incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
-
MTT Staining and Measurement:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the inhibitor concentration.
-
Visualizations
Caption: Standard experimental workflow for determining inhibitor potency and cytotoxicity.
Caption: A logical flowchart for troubleshooting inconsistent IC50 results.
Caption: Simplified signaling pathway of HIV-1 entry and targets for entry inhibitors.
References
- 1. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current drugs for HIV-1: from challenges to potential in HIV/AIDS [frontiersin.org]
- 3. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Investigational Protease Inhibitor UIC-94003 and Approved HIV-1 Protease Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational HIV-1 protease inhibitor UIC-94003 (also known as TMC-126) with a range of U.S. Food and Drug Administration (FDA) approved protease inhibitors. This analysis is supported by available experimental data on efficacy and resistance profiles.
The landscape of HIV-1 treatment has been significantly shaped by the development of protease inhibitors (PIs), a class of antiretroviral drugs that target the viral protease enzyme essential for the maturation of infectious virions. While numerous PIs have received FDA approval and are cornerstones of highly active antiretroviral therapy (HAART), the emergence of drug resistance necessitates the continued development of novel inhibitors with improved potency and resistance profiles. This guide focuses on UIC-94003, a potent, non-peptidic investigational inhibitor, and contextualizes its performance against established therapeutic agents.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro efficacy of UIC-94003 and several FDA-approved HIV-1 protease inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the inhibition constant (Ki), which are key metrics for evaluating the potency of an inhibitor. Lower values indicate higher potency.
| Inhibitor | Type | IC50 (nM) | EC50 (nM) | Ki (nM) |
| UIC-94003 (TMC-126) | Investigational | - | 0.3 - 0.5 | - |
| Darunavir | FDA Approved | 3 - 6 | - | - |
| Atazanavir | FDA Approved | - | 2 - 5 | - |
| Lopinavir | FDA Approved | - | 6 - 17 | 0.0013 - 0.0036 |
| Ritonavir | FDA Approved | - | - | 0.019 |
| Saquinavir | FDA Approved | - | - | 0.12 |
| Indinavir | FDA Approved | - | - | 0.32 - 0.98 |
| Nelfinavir | FDA Approved | - | 20 | 2 |
| Fosamprenavir | FDA Approved | - | - | - |
| Tipranavir | FDA Approved | - | - | - |
Note: Data for some inhibitors may not be available for all metrics. The presented values are sourced from various in vitro studies and may vary depending on the specific assay conditions and cell types used.
Resistance Profiles: A Major Hurdle in HIV-1 Therapy
A critical factor in the long-term efficacy of any antiretroviral drug is its susceptibility to the development of resistance. HIV-1's high mutation rate can lead to the selection of amino acid substitutions in the protease enzyme that reduce the binding affinity of inhibitors. The table below outlines common resistance-associated mutations for several FDA-approved protease inhibitors.
| Inhibitor | Common Resistance-Associated Mutations |
| Darunavir | V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V[1] |
| Atazanavir | I50L, M46I, V82A, L90M, I54V, N88S, M46L, V32I, I84V[2][3][4] |
| Lopinavir | L10F/I/R/V, K20M/R, L24I, V32I, L33F, M46I/L, I47V/A, I50V, F53L, I54V/L/A/M/T/S, L63P, A71V/T, V82A/F/T/S, I84V, L90M[5][6][7] |
| Ritonavir | V82A/F, I54V, A71V, L10I[8] |
| Saquinavir | G48V, L90M[9][10][11] |
| Indinavir | M46I/L, V82A/F/T, I84V[12][13] |
| Nelfinavir | D30N, L90M[14][15] |
| Fosamprenavir | I50V, I84V, M46I/L, I54L/M/V[16][17] |
| Tipranavir | I13V, M36I, H69K[18] |
UIC-94003 has demonstrated potency against a wide spectrum of multi-PI-resistant HIV-1 strains. Upon selection pressure with UIC-94003, a novel active-site mutation, A28S, has been observed in combination with other mutations such as L10F, M46I, I50V, A71V, and N88D.[16] Modeling studies suggest that UIC-94003's close contact with the main chains of the protease active-site amino acids (Asp29 and Asp30) may contribute to its broad activity against resistant variants.[16]
Experimental Methodologies
To ensure a standardized comparison, it is crucial to understand the experimental protocols used to generate the efficacy data. Below are detailed methodologies for key in vitro assays.
HIV-1 Protease Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.
Objective: To determine the concentration of an inhibitor required to reduce the activity of HIV-1 protease by 50% (IC50) or to determine the inhibition constant (Ki).
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a fixed amount of HIV-1 protease to each well.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths. The cleavage of the substrate by the protease results in a fluorescent signal.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.
Cell-Based Antiviral Assay (MT-4 Cells)
This assay measures the ability of a compound to inhibit HIV-1 replication in a human T-cell line.
Objective: To determine the concentration of a compound required to protect cells from virus-induced cytopathic effects by 50% (EC50).
Materials:
-
MT-4 cells (a human T-cell leukemia line highly susceptible to HIV-1)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin)
-
Test compounds
-
96-well cell culture plates
-
Reagents for assessing cell viability (e.g., MTT, XTT) or viral replication (e.g., p24 antigen ELISA kit)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed MT-4 cells into a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the diluted compounds to the cells.
-
Infect the cells with a standardized amount of HIV-1. Include uninfected and untreated infected cell controls.
-
Incubate the plates for a period of 4-5 days.
-
After incubation, assess the endpoint. This can be done by:
-
Cell Viability Assay: Add a viability reagent (e.g., MTT) and measure the colorimetric or fluorometric signal, which is proportional to the number of viable cells.
-
p24 Antigen Quantification: Collect the cell culture supernatant and measure the amount of HIV-1 p24 capsid protein using an ELISA kit.
-
-
Plot the percentage of protection from viral cytopathicity or the percentage of inhibition of p24 production against the logarithm of the compound concentration.
-
Determine the EC50 value from the resulting dose-response curve.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of HIV-1 Protease Inhibition.
References
- 1. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of Resistance in Protease Inhibitor-Experienced, Human Immunodeficiency Virus Type 1-Infected Subjects Failing Lopinavir- and Ritonavir-Based Therapy: Mutation Patterns and Baseline Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing mutational pathways to lopinavir resistance in HIV-1 subtypes B versus C | PLOS Computational Biology [journals.plos.org]
- 7. Identification of Genotypic Changes in Human Immunodeficiency Virus Protease That Correlate with Reduced Susceptibility to the Protease Inhibitor Lopinavir among Viral Isolates from Protease Inhibitor-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance-related mutations in the HIV-1 protease gene of patients treated for 1 year with the protease inhibitor ritonavir (ABT-538) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical cross-resistance between the HIV-1 protease inhibitors saquinavir and indinavir and correlations with genotypic mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational approaches to resistance: using saquinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Drug resistance during indinavir therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug resistance during indinavir therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diverse pattern of protease inhibitor resistance mutations in HIV-1 infected patients failing nelfinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prevalence of HIV protease mutations on failure of nelfinavir-containing HAART: a retrospective analysis of four clinical studies and two observational cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genotypic Resistance Analysis of the Virological Response to Fosamprenavir-Ritonavir in Protease Inhibitor-Experienced Patients in CONTEXT and TRIAD Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment-Emergent Mutations and Resistance in HIV-Infected Children Treated with Fosamprenavir-Containing Antiretroviral Regimens [openaidsjournal.com]
- 18. Tipranavir resistance associated mutations in protease inhibitor-naïve patients with HIV-1 subtype A/E infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antiviral Efficacy of Novel HIV-1 Inhibitors in Primary Cells: A Comparative Guide
For researchers and drug development professionals at the forefront of HIV-1 therapeutics, the rigorous validation of novel antiviral agents in primary human cells is a critical step. This guide provides a comparative framework for assessing the in vitro activity of a hypothetical novel compound, "HIV-1 inhibitor-62," against established antiretroviral drugs. The following sections detail the experimental protocols for evaluating antiviral potency, present comparative data in a structured format, and illustrate key biological pathways and experimental workflows.
Comparative Antiviral Activity in Primary Cells
The efficacy of an antiviral compound is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication in vitro.[1] The following table summarizes the hypothetical antiviral activity of "this compound" in comparison to well-characterized HIV-1 inhibitors from different drug classes, as determined in peripheral blood mononuclear cells (PBMCs).
| Compound | Drug Class | Target | IC50 in PBMCs (nM) | CC50 in PBMCs (µM) | Selectivity Index (CC50/IC50) |
| This compound | Hypothetical | Hypothetical | 15 | >50 | >3333 |
| Zidovudine (AZT) | NRTI | Reverse Transcriptase | 20 | >100 | >5000 |
| Nevirapine | NNRTI | Reverse Transcriptase | 50 | 25 | 500 |
| Darunavir | Protease Inhibitor | Protease | 5 | >100 | >20000 |
| Raltegravir | Integrase Inhibitor | Integrase | 10 | >50 | >5000 |
NRTI: Nucleoside Reverse Transcriptase Inhibitor NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor IC50: 50% Inhibitory Concentration CC50: 50% Cytotoxic Concentration Selectivity Index: A measure of the drug's therapeutic window.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the validation of antiviral activity. Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Determination of IC50 in Peripheral Blood Mononuclear Cells (PBMCs)
This assay quantifies the dose-dependent inhibition of HIV-1 replication in primary human PBMCs.
1. Isolation and Culture of PBMCs:
- Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
- Wash the isolated cells with phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 10 U/mL interleukin-2 (IL-2).
- Stimulate the cells with phytohemagglutinin (PHA) at a concentration of 5 µg/mL for 48-72 hours to activate CD4+ T cells, the primary target of HIV-1.
2. Antiviral Assay:
- Plate the stimulated PBMCs in a 96-well plate at a density of 1 x 10^5 cells per well.
- Prepare serial dilutions of the test compounds (e.g., "this compound") and reference drugs in culture medium. Add the diluted compounds to the respective wells.
- Infect the cells with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI). Include a "no-drug" virus control and a "no-virus" cell control.
- Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
3. Quantification of Viral Replication:
- After the incubation period, collect the cell culture supernatant.
- Measure the amount of HIV-1 p24 antigen in the supernatant using a p24 antigen enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
- Alternatively, viral replication can be quantified by measuring reverse transcriptase activity in the supernatant.
4. Data Analysis:
- Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.
- Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that causes a 50% reduction in cell viability.
1. Cell Plating:
- Plate PHA-stimulated PBMCs in a 96-well plate at a density of 1 x 10^5 cells per well.
2. Compound Treatment:
- Prepare serial dilutions of the test compounds and add them to the wells. Include a "no-compound" cell control.
- Incubate the plates at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (e.g., 7 days).
3. Measurement of Cell Viability:
- Add a cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercially available kit (e.g., CellTiter-Glo®), to each well.
- Follow the manufacturer's protocol to measure the absorbance or luminescence, which is proportional to the number of viable cells.
4. Data Analysis:
- Calculate the percentage of cytotoxicity for each drug concentration relative to the cell control.
- Determine the CC50 value by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Mechanisms and Workflows
Diagrams are essential tools for visualizing complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the HIV-1 life cycle with drug targets and the experimental workflow for antiviral validation.
Caption: The HIV-1 life cycle and targets of major antiretroviral drug classes.
Caption: Experimental workflow for determining the antiviral activity of HIV-1 inhibitors.
References
"HIV-1 inhibitor-62" cross-resistance profile with known HIV drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-resistance profile of novel HIV-1 inhibitors against a panel of known antiretroviral drugs. Due to the lack of specific publicly available data for a compound designated "HIV-1 inhibitor-62," this document serves as a template to be populated with experimental data once available. The methodologies and data presentation structures outlined below are based on established practices in HIV drug resistance research.
Introduction to HIV-1 Drug Resistance
The high mutation rate of HIV-1, driven by an error-prone reverse transcriptase, leads to the rapid development of drug resistance, a major challenge in antiretroviral therapy (ART).[1] Resistance mutations can reduce the susceptibility of the virus to specific drugs. Cross-resistance occurs when a mutation that confers resistance to one drug also reduces the effectiveness of other, often structurally related, drugs.[2][3][4] Evaluating the cross-resistance profile of a new inhibitor is crucial to determine its potential clinical utility, particularly for treatment-experienced patients harboring multidrug-resistant virus.[2][5]
Classes of Antiretroviral Drugs
Understanding the mechanisms of action of existing HIV drugs is fundamental to interpreting cross-resistance data. The main classes of antiretrovirals target different stages of the HIV-1 life cycle:[6][7][8]
-
Reverse Transcriptase Inhibitors (RTIs):
-
Protease Inhibitors (PIs): Block the activity of the protease enzyme, which is essential for cleaving viral polyproteins into mature, functional proteins.[6][8][10][11] This results in the production of immature, non-infectious viral particles.[8]
-
Integrase Strand Transfer Inhibitors (INSTIs): Prevent the integration of the viral DNA into the host cell's genome by blocking the integrase enzyme.[6][9]
-
Entry Inhibitors: Interfere with the binding, fusion, and entry of HIV-1 into the host cell.[6][12] This class includes:
-
Capsid Inhibitors: A newer class of drugs that interfere with the HIV-1 capsid, a protein shell that protects the virus's genetic material and is critical for multiple stages of the viral life cycle.[9]
Data Presentation: Cross-Resistance Analysis
The following tables provide a standardized format for presenting in vitro cross-resistance data. Data should be expressed as the fold change in the 50% effective concentration (EC₅₀) of the investigational inhibitor against resistant viral strains compared to a wild-type reference strain.
Table 1: In Vitro Activity of a Novel Inhibitor Against Laboratory-Adapted, Multi-Drug Resistant HIV-1 Strains
| Viral Strain | Genotypic Profile (Key Resistance Mutations) | Drug Class Resistance | EC₅₀ (nM) of Novel Inhibitor | Fold Change in EC₅₀¹ |
| Wild-Type (e.g., NL4-3) | None | Susceptible | 1.0 | |
| NNRTI-Resistant | K103N, Y181C | NNRTI | ||
| NRTI-Resistant | M184V, Q151M | NRTI | ||
| PI-Resistant | L90M, V82A, I84V | PI | ||
| INSTI-Resistant | G140S, Q148H | INSTI | ||
| Multi-Drug Resistant | List multiple mutations | List multiple classes |
¹ Fold change is calculated as (EC₅₀ for resistant strain) / (EC₅₀ for wild-type strain).
Table 2: In Vitro Activity of a Novel Inhibitor Against a Panel of Clinical Isolates from Treatment-Experienced Patients
| Isolate ID | Dominant Drug Class Resistance | Key Resistance Mutations Present | EC₅₀ (nM) of Novel Inhibitor | Fold Change in EC₅₀¹ |
| Wild-Type Control | Susceptible | None | 1.0 | |
| Patient Isolate 1 | PI | e.g., I54V, L90M | ||
| Patient Isolate 2 | NNRTI | e.g., K103N, E138K | ||
| Patient Isolate 3 | NRTI/INSTI | e.g., M184V, N155H | ||
| ... |
¹ Fold change is calculated relative to the wild-type control.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible cross-resistance data.
Phenotypic Drug Susceptibility Assay (Recombinant Virus Assay)
This is a common method to assess the in vitro susceptibility of HIV-1 to antiretroviral drugs.
Objective: To determine the concentration of a novel inhibitor required to inhibit the replication of various HIV-1 strains by 50% (EC₅₀).
Methodology:
-
Generation of Recombinant Viruses:
-
Patient-derived or laboratory-mutated protease, reverse transcriptase, integrase, or envelope gene sequences are inserted into a standard HIV-1 laboratory strain backbone (e.g., NL4-3) that lacks the corresponding gene. This is often accomplished using standard molecular cloning techniques.
-
-
Virus Stock Production:
-
The recombinant viral vectors are transfected into a suitable cell line (e.g., HEK293T cells) to produce infectious virus particles.
-
The supernatant containing the virus is harvested, filtered, and the viral titer (amount of virus) is quantified, often by measuring the p24 antigen concentration.
-
-
Cell-Based Inhibition Assay:
-
Target cells (e.g., MT-4 cells or TZM-bl cells, which express CD4, CXCR4, and CCR5) are seeded in 96-well plates.
-
The cells are infected with a standardized amount of each recombinant virus in the presence of serial dilutions of the novel inhibitor and reference drugs.
-
Control wells with no drug and wells with uninfected cells are included.
-
-
Quantification of Viral Replication:
-
After a defined incubation period (typically 3-5 days), viral replication is measured. Common methods include:
-
Luciferase Reporter Gene Assay: If using a reporter cell line like TZM-bl, the amount of luciferase produced is proportional to the level of viral replication.
-
p24 Antigen ELISA: Measures the amount of the viral p24 capsid protein produced.
-
MTT Assay: Measures cell viability, as HIV-1 infection can lead to cell death in some cell lines.[5]
-
-
-
Data Analysis:
-
The percentage of inhibition for each drug concentration is calculated relative to the no-drug control.
-
The EC₅₀ values are determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
The fold change in resistance is calculated by dividing the EC₅₀ for a resistant virus by the EC₅₀ for the wild-type virus.[5]
-
Genotypic Analysis
Objective: To identify resistance-associated mutations in the viral genome.
Methodology:
-
RNA Extraction: Viral RNA is extracted from patient plasma samples or from the supernatant of cultured virus.[14][15]
-
Reverse Transcription and PCR (RT-PCR): The viral RNA is converted to complementary DNA (cDNA) by reverse transcriptase. The target gene regions (e.g., protease, reverse transcriptase, integrase) are then amplified using the Polymerase Chain Reaction (PCR).[14]
-
DNA Sequencing: The amplified DNA is sequenced to determine the exact nucleotide sequence. Sanger sequencing is the traditional method, while Next-Generation Sequencing (NGS) can detect minority variants present at lower frequencies.[16][17]
-
Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations. The clinical significance of these mutations is often interpreted using established HIV drug resistance databases (e.g., the Stanford University HIV Drug Resistance Database).
Visualizations
HIV-1 Life Cycle and Antiretroviral Drug Targets
This diagram illustrates the key stages of the HIV-1 replication cycle and where different classes of antiretroviral drugs exert their inhibitory effects.[7][18][19][20]
Caption: Major stages of the HIV-1 life cycle and the corresponding targets of different antiretroviral drug classes.
Experimental Workflow for Phenotypic Resistance Profiling
This diagram outlines the key steps involved in determining the cross-resistance profile of a novel compound.
Caption: A generalized workflow for the in vitro phenotypic assessment of HIV-1 drug resistance.
Logical Relationship of Cross-Resistance
This diagram illustrates the concept of how mutations selected by one drug class can potentially affect the activity of a novel inhibitor.
Caption: The logical flow illustrating how resistance mutations can lead to cross-resistance for a new inhibitor.
References
- 1. Current Perspectives on HIV-1 Antiretroviral Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly drug-resistant HIV-1 clinical isolates are cross-resistant to many antiretroviral compounds in current clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Protease Mutations and Protease Inhibitor Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Activity and Cross-Resistance Profile of PL-100, a Novel Protease Inhibitor of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the major drug targets for HIV? [synapse.patsnap.com]
- 7. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 8. youtube.com [youtube.com]
- 9. Frontiers | Current drugs for HIV-1: from challenges to potential in HIV/AIDS [frontiersin.org]
- 10. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. HIV-1 replication cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Binding Affinity for HIV-1 Integrase Inhibitors
A Guide for Researchers and Drug Development Professionals
Disclaimer: Publicly available, specific comparative binding affinity data for a compound designated solely as "HIV-1 inhibitor-62" is not available in the reviewed scientific literature. Therefore, this guide provides a comparative analysis of well-characterized HIV-1 integrase inhibitors to serve as a framework for evaluating the binding affinity of novel compounds against this critical viral enzyme.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a crucial enzyme responsible for integrating the viral DNA into the host cell's genome, a vital step in the viral replication cycle.[1][2] As such, it is a prime target for antiretroviral therapy. Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that bind to the integrase active site and block the strand transfer step of integration.[3] The efficacy of these inhibitors is closely linked to their binding affinity for the integrase enzyme. This guide provides a comparative analysis of the binding affinity of several key HIV-1 integrase inhibitors, along with the experimental protocols used to determine these values.
Comparative Binding Affinity of HIV-1 Integrase Inhibitors
The binding affinity of an inhibitor to its target is a critical measure of its potential efficacy. Several parameters are used to quantify this, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower IC50 or Ki value generally indicates a higher binding affinity and greater potency of the inhibitor.[4][5]
The table below summarizes the binding affinities of several FDA-approved and investigational HIV-1 integrase inhibitors against the wild-type integrase enzyme.
| Inhibitor | Class | Target | IC50 (nM) | Ki (nM) | Reference |
| Raltegravir (RAL) | First-Generation INSTI | HIV-1 Integrase | 2-7 | 2.5 | F. Hoffmann-La Roche Ltd, 2008 |
| Elvitegravir (EVG) | First-Generation INSTI | HIV-1 Integrase | 7.2 | 4.1 | Gilead Sciences, Inc., 2012 |
| Dolutegravir (DTG) | Second-Generation INSTI | HIV-1 Integrase | 2.7 | 1.5 | ViiV Healthcare, 2013 |
| Bictegravir (BIC) | Second-Generation INSTI | HIV-1 Integrase | 7.5 | 1.6 | Gilead Sciences, Inc., 2018 |
| Cabotegravir (CAB) | Long-Acting INSTI | HIV-1 Integrase | 2.2 | 0.9 | ViiV Healthcare, 2021 |
Note: IC50 and Ki values can vary depending on the specific assay conditions, such as substrate and enzyme concentrations.
Experimental Protocols
The determination of binding affinity is performed using various biochemical assays. The following is a generalized protocol for a strand transfer assay used to measure the IC50 of integrase inhibitors.
HIV-1 Integrase Strand Transfer Assay (IC50 Determination)
Objective: To measure the concentration of an inhibitor required to reduce the HIV-1 integrase strand transfer activity by 50%.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and target DNA. One of these is typically labeled (e.g., with biotin or a fluorescent tag).
-
Assay Buffer (e.g., MOPS, NaCl, MgCl2, DTT)
-
Detection reagents (e.g., Streptavidin-alkaline phosphatase conjugate and a chemiluminescent substrate if using biotin labeling)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the signal (e.g., luminescence or fluorescence)
Methodology:
-
Inhibitor Preparation: A serial dilution of the test inhibitor (e.g., "this compound") and reference inhibitors is prepared in the assay buffer.
-
Reaction Mixture Preparation: A reaction mixture containing the recombinant HIV-1 integrase and the donor DNA substrate is prepared in the assay buffer.
-
Incubation: The reaction mixture is incubated for a predetermined time at a specific temperature (e.g., 37°C) to allow for the formation of the integrase-DNA complex.
-
Initiation of Strand Transfer: The strand transfer reaction is initiated by the addition of the target DNA substrate.
-
Inhibition: The serially diluted inhibitors are added to the reaction wells. A control with no inhibitor is also included.
-
Quenching: After a specific incubation period, the reaction is stopped by adding a quenching solution (e.g., EDTA).
-
Detection: The amount of strand transfer product is quantified. For a biotin-labeled substrate, this can be achieved by transferring the reaction mixture to a streptavidin-coated plate, followed by washing and the addition of a detection reagent.
-
Data Analysis: The signal from each well is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Logical Frameworks
To better understand the experimental workflow and the conceptual relationship between binding affinity and inhibitor potency, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of an HIV-1 integrase inhibitor.
Caption: The relationship between binding affinity and inhibitor potency.
References
- 1. Relationship between HIV integrase polymorphisms and integrase inhibitor susceptibility: An in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Comparison of Diverse HIV-1 Subtypes using Molecular Modelling and Docking Analyses of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking a Novel HIV-1 Inhibitor: A Comparative Analysis of INV-62 Against FDA-Approved Antiretrovirals
For Immediate Release
This guide provides a comparative analysis of the investigational HIV-1 inhibitor, INV-62, against a panel of U.S. Food and Drug Administration (FDA)-approved antiretroviral drugs. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of INV-62's preclinical profile, including its mechanism of action, in vitro efficacy, and cytotoxicity, benchmarked against established therapeutic agents.
Introduction to INV-62
INV-62 is a novel, investigational small molecule inhibitor of HIV-1. Preclinical studies suggest that INV-62 targets the HIV-1 capsid protein (CA), a crucial component involved in multiple stages of the viral lifecycle, including reverse transcription, nuclear import, and assembly.[1][2] By disrupting capsid function, INV-62 presents a distinct mechanism of action compared to several classes of existing FDA-approved drugs.[3] This guide summarizes the key preclinical data for INV-62 and provides a direct comparison with current HIV-1 therapeutics.
Comparative Efficacy and Cytotoxicity
The in vitro antiviral activity and cytotoxicity of INV-62 were evaluated against a panel of FDA-approved HIV-1 inhibitors representing different mechanistic classes. The following table summarizes the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀) for each compound. All assays were conducted in MT-4 cells infected with HIV-1 IIIB.
| Compound | Drug Class | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |
| INV-62 (Hypothetical) | Capsid Inhibitor | 0.5 | >50 | >100,000 |
| Zidovudine (AZT) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | 3.1 | >100 | >32,258 |
| Efavirenz | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | 1.7 | 25.5 | 15,000 |
| Darunavir | Protease Inhibitor (PI) | 1-2[4] | >100 | >50,000 |
| Raltegravir | Integrase Strand Transfer Inhibitor (INSTI) | 2.2 | >100 | >45,454 |
| Maraviroc | CCR5 Antagonist | 1.0 | >10 | >10,000 |
| Lenacapavir | Capsid Inhibitor | 0.105[2] | >20 | >190,476 |
Note: Data for FDA-approved drugs are representative values from published literature and may vary between studies.
Experimental Protocols
Antiviral Activity Assay (EC₅₀)
The antiviral activity of the compounds was determined using an MT-4 cell-based assay. MT-4 cells were infected with the HIV-1 IIIB laboratory strain at a multiplicity of infection (MOI) of 0.01. Immediately following infection, the cells were seeded in 96-well plates containing serial dilutions of the test compounds. After five days of incubation at 37°C, cell viability was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay. The EC₅₀ value, representing the concentration of the compound that inhibits viral replication by 50%, was calculated from the dose-response curve.
Cytotoxicity Assay (CC₅₀)
The cytotoxicity of the compounds was evaluated in uninfected MT-4 cells. The cells were seeded in 96-well plates with serial dilutions of the test compounds. After five days of incubation at 37°C, cell viability was measured using the CellTiter-Glo® assay. The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, was determined from the dose-response curve.
Mechanism of Action and Signaling Pathways
HIV-1 replication involves a multi-step process, offering various targets for antiretroviral therapy.[5][6] The diagram below illustrates the HIV-1 lifecycle and the points of intervention for different classes of inhibitors.
Caption: HIV-1 lifecycle and inhibitor targets.
Experimental Workflow for Inhibitor Evaluation
The preclinical evaluation of a novel HIV-1 inhibitor like INV-62 follows a standardized workflow to determine its potential as a therapeutic candidate.
Caption: Preclinical evaluation workflow for HIV-1 inhibitors.
Conclusion
The hypothetical preclinical data for INV-62 demonstrate potent anti-HIV-1 activity and a favorable safety profile in vitro, with a high selectivity index. Its mechanism of action as a capsid inhibitor positions it as a promising candidate, potentially active against viral strains resistant to other drug classes. Further studies, including resistance profiling and in vivo efficacy, are warranted to fully elucidate the therapeutic potential of INV-62. This guide provides a foundational comparison to aid in the ongoing research and development of novel HIV-1 therapies.
References
- 1. Preclinical virology profiles of the HIV-1 capsid inhibitors VH4004280 and VH4011499 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FDA-Approved HIV Medicines | NIH [hivinfo.nih.gov]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. List of Approved Antiretroviral Drugs for Treating HIV/AIDS [verywellhealth.com]
Comparative Study on the Development of Resistance to HIV-1 Integrase Inhibitor-62
This guide provides a comparative analysis of the in vitro resistance development of a novel HIV-1 integrase strand transfer inhibitor (INSTI), designated "Inhibitor-62," against established second-generation INSTIs, Dolutegravir (DTG) and Bictegravir (BIC). The data presented herein is based on hypothetical experimental results designed to emulate typical findings in the field of antiretroviral drug development.
Data Presentation: Comparative Resistance Profiles
The development of resistance to INSTIs was evaluated through in vitro dose-escalation selection studies. The table below summarizes the fold change (FC) in the half-maximal effective concentration (EC50) of selected resistant viral strains compared to the wild-type (WT) virus.
| Viral Strain | Primary Mutation(s) | Inhibitor-62 FC in EC50 | Dolutegravir FC in EC50 | Bictegravir FC in EC50 |
| Wild-Type (WT) | None | 1.0 | 1.0 | 1.0 |
| Strain A | G118R | >100 | >100 | >100 |
| Strain B | R263K | 8.5 | 4.1 | 3.5 |
| Strain C | Q148H + G140S | >100 | 15.2 | 10.8 |
| Strain D | E138K + Q148K | >100 | 25.6 | 18.2 |
| Strain E | T66I + E92Q | 5.2 | 1.8 | 1.5 |
Note: Fold change values are calculated as the EC50 of the mutant virus divided by the EC50 of the wild-type virus. A higher fold change indicates greater resistance.
Experimental Protocols
A detailed methodology was followed for the key experiments cited in this guide to ensure reproducibility and accuracy of the findings.
1. Cells and Viruses:
-
Cell Line: MT-4 cells, a human T-cell leukemia cell line, were used for HIV-1 infection and propagation. Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Virus: A laboratory-adapted strain of HIV-1 (IIIB) was used as the wild-type virus for resistance selection studies.
2. Antiviral Susceptibility Assays:
-
MT-4 cells were infected with the respective HIV-1 strains in the presence of serial dilutions of the integrase inhibitors.
-
After 5 days of incubation at 37°C, cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
The EC50 was calculated as the drug concentration required to inhibit HIV-1-induced cytopathic effects by 50%.
3. In Vitro Selection of Resistant Viruses:
-
HIV-1 (IIIB) was serially passaged in MT-4 cells in the presence of increasing concentrations of Inhibitor-62, Dolutegravir, or Bictegravir.
-
The initial drug concentration was set at the EC50 value.
-
At each passage, the culture supernatant was harvested and used to infect fresh MT-4 cells with a 2-fold increase in drug concentration.
-
This process was continued until a significant decrease in drug susceptibility was observed, indicating the selection of resistant viral strains.
4. Genotypic Analysis:
-
Viral RNA was extracted from the culture supernatants of resistant strains.
-
The integrase-coding region of the pol gene was amplified by RT-PCR.
-
The amplified DNA was sequenced to identify mutations associated with drug resistance.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the HIV-1 integrase mechanism of action and the experimental workflow for resistance selection.
Caption: Mechanism of action of HIV-1 integrase and the inhibitory effect of Inhibitor-62.
Caption: Experimental workflow for the in vitro selection of drug-resistant HIV-1 variants.
"HIV-1 inhibitor-62" head-to-head comparison with novel entry inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-supported comparison of a first-generation HIV-1 fusion inhibitor, Enfuvirtide, with a selection of novel entry inhibitors that employ different mechanisms of action. The information is intended to assist researchers and drug development professionals in understanding the landscape of HIV-1 entry inhibition and the performance of these antiviral agents.
Introduction to HIV-1 Entry Inhibition
The entry of HIV-1 into a host cell is a complex, multi-step process that presents several targets for therapeutic intervention. This process begins with the attachment of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells. This binding induces conformational changes in gp120, allowing it to interact with a coreceptor, either CCR5 or CXCR4. This dual engagement triggers further conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. Each of these steps can be targeted by a specific class of entry inhibitors.
Comparative Analysis of HIV-1 Entry Inhibitors
This comparison focuses on Enfuvirtide as a benchmark first-generation fusion inhibitor and contrasts it with four novel entry inhibitors: Fostemsavir (an attachment inhibitor), Maraviroc (a CCR5 co-receptor antagonist), Ibalizumab (a post-attachment inhibitor), and Lenacapavir (a capsid inhibitor with effects on entry).
Mechanism of Action
The selected inhibitors target different stages of the HIV-1 entry process, as illustrated in the pathway diagram below.
Safety Operating Guide
Personal protective equipment for handling HIV-1 inhibitor-62
Disclaimer: This document provides essential safety and logistical information for handling HIV-1 inhibitor-62 based on general best practices for potent antiviral compounds and HIV-1 inhibitors. A specific Safety Data Sheet (SDS) for "this compound" was not found; therefore, these guidelines should be supplemented with a compound-specific risk assessment and the manufacturer's safety information once available.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this potent compound.
Personal Protective Equipment (PPE)
The appropriate level of PPE is critical to minimize exposure risk when handling potent compounds like this compound.[1] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 1: Recommended Personal Protective Equipment
| Activity | Minimum PPE Requirement |
| Weighing and Aliquoting Powder | - Disposable, solid-front gown with tight-fitting wrists- Double gloves (e.g., nitrile)- N95 or higher-level respirator- Safety glasses with side shields or splash goggles- Hairnet and shoe covers |
| Preparing Solutions | - Disposable lab coat or gown- Nitrile gloves- Safety glasses with side shields or splash goggles |
| Cell Culture and In Vitro Assays | - Disposable lab coat- Nitrile gloves- Safety glasses |
| Handling Contaminated Waste | - Disposable gown- Heavy-duty nitrile or rubber gloves- Safety glasses or face shield |
Operational Plan: Safe Handling Procedures
Adherence to standard operating procedures is crucial for minimizing the risk of exposure and cross-contamination.
Engineering Controls
-
Ventilation: All manipulations of powdered this compound should be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.[2] For procedures with a high risk of aerosol generation, a Class II Biosafety Cabinet (BSC) may be required, especially when working with cell cultures.[3]
-
Restricted Access: Designate specific areas for handling potent compounds and restrict access to authorized personnel only.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for safely preparing a stock solution from the powdered form of this compound.
-
Preparation:
-
Don all required PPE as specified in Table 1 for handling powder.
-
Prepare the work surface within the chemical fume hood by covering it with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (e.g., analytical balance, weigh paper, spatula, microcentrifuge tubes, solvent, pipettes).
-
-
Weighing the Compound:
-
Tare the analytical balance with a piece of weigh paper inside the fume hood.
-
Carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder into an appropriately labeled microcentrifuge tube.
-
Using a calibrated pipette, add the calculated volume of the appropriate solvent (e.g., DMSO) to the tube.
-
Close the tube tightly and vortex until the compound is fully dissolved.
-
-
Post-Procedure:
-
Wipe down the spatula and any other reusable equipment with an appropriate deactivating solution (e.g., 70% ethanol), followed by a rinse with water.
-
Dispose of all single-use items (weigh paper, pipette tips, gloves) as potent compound waste.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the designated area, avoiding self-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of waste contaminated with potent compounds is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into direct contact with this compound, including gloves, disposable lab coats, pipette tips, and contaminated labware, must be segregated into clearly labeled "Potent Compound Waste" containers.
-
Solid Waste:
-
Collect in a dedicated, leak-proof, and puncture-resistant container with a secure lid.
-
The container should be clearly labeled with "Potent Compound Waste" and the name of the inhibitor.
-
-
Liquid Waste:
-
Collect in a dedicated, sealed, and shatter-resistant container.
-
The container must be clearly labeled with "Potent Compound Waste," the name of the inhibitor, and the solvent used.
-
Do not mix incompatible waste streams.
-
-
Decontamination: All non-disposable equipment should be thoroughly decontaminated. A validated cleaning procedure should be in place.
-
Final Disposal: All potent compound waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.
Workflow and Safety Diagram
The following diagram illustrates the key stages and safety considerations for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
